molecular formula C8H13N3O B13326904 (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Cat. No.: B13326904
M. Wt: 167.21 g/mol
InChI Key: QDQJIEUHTSQVQR-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (CAS 1783707-22-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . The compound features a hybrid structure incorporating two privileged pharmacophores: a 1H-pyrazole ring and a pyrrolidine ring, linked by a methanol bridge. The pyrazole moiety is a five-membered heterocycle recognized as a critically important scaffold in pharmaceutical development, present in numerous compounds with a wide spectrum of biological activities . These activities include serving as allosteric modulators of protein-coupled receptors, such as the M4 muscarinic acetylcholine receptor, which is a target for investigating therapeutic agents for psychiatric and neurological diseases . Furthermore, 1,3-diarylpyrazole substructures, related to this compound's core, have been extensively investigated for their antimicrobial and antiparasitic properties, including activity against disease-causing protozoa such as Trypanosoma brucei and Leishmania infantum . The presence of the pyrrolidine ring, a common feature in many bioactive molecules, further enhances the three-dimensional structural diversity and potential for target interaction. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1H-pyrazol-4-yl(pyrrolidin-2-yl)methanol

InChI

InChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11)

InChI Key

QDQJIEUHTSQVQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C2=CNN=C2)O

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Properties of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol: A High-Fsp³ Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward geometrically complex, saturated scaffolds has redefined library design. (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (often associated with CAS 771527-96-9) represents a quintessential high-Fsp³ fragment. By combining a classic aromatic hinge-binding motif (pyrazole) with a stereochemically rich aliphatic ring (pyrrolidine) and a bridging carbinol, this molecule serves as a highly versatile pharmacophore for Fragment-Based Drug Discovery (FBDD), particularly in the design of novel kinase inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and biophysical validation protocols, designed for application scientists and drug development professionals.

Structural and Physicochemical Profiling

The architectural power of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol lies in its tripartite structure, which perfectly balances lipophilicity, aqueous solubility, and three-dimensionality.

  • 1H-Pyrazole Core: An aromatic, electron-rich heterocycle that acts as a dual hydrogen-bond donor/acceptor. It is a privileged scaffold in oncology, frequently utilized to anchor inhibitors to the ATP-binding hinge region of protein kinases[1].

  • Pyrrolidine Ring: A saturated, five-membered nitrogenous ring that introduces significant sp³ character and a basic amine center (pKa ~9.0). This moiety enhances aqueous solubility and serves as a vector to access solvent-exposed regions or the ribose pocket of target proteins.

  • Methanol Linker: The bridging hydroxymethyl group introduces a rigidifying hydrogen-bond donor and a critical stereocenter, allowing for precise spatial orientation of the pyrrolidine ring relative to the pyrazole anchor.

The "Escape from Flatland" Paradigm

A critical metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³). Lovering et al. demonstrated that higher Fsp³ values correlate strongly with improved clinical success, higher solubility, and reduced target promiscuity[2][3]. With an Fsp³ of 0.625, this molecule strongly adheres to the "Escape from Flatland" doctrine, offering a highly three-dimensional vector for fragment growth. Furthermore, it strictly complies with Congreve’s "Rule of 3" (Ro3) for fragment libraries[4][5].

Quantitative Physicochemical Summary
PropertyValueRo3 CompliancePharmacological Implication
Molecular Formula C₈H₁₃N₃ON/AHigh atom economy for fragment growth.
Molecular Weight 167.21 g/mol Pass (< 300 Da)Ideal starting size; allows for significant mass addition during lead optimization.
Fsp³ 0.625 (5/8 carbons)N/AExcellent 3D complexity; minimizes off-target intercalation.
CLogP (Estimated) ~0.2 to 0.5Pass (≤ 3)High aqueous solubility, essential for high-concentration biophysical screening.
H-Bond Donors (HBD) 3 (NH, NH, OH)Pass (≤ 3)Facilitates strong, directional interactions with target proteins.
H-Bond Acceptors (HBA) 4 (N, N, N, O)Borderline (≤ 3-4)Provides multiple vectors for interaction with backbone amides.
Stereocenters 2N/AYields 4 distinct stereoisomers, enabling fine-tuning of spatial geometry.

Synthesis and Stereochemical Considerations

The presence of two adjacent chiral centers—C2 of the pyrrolidine ring and the carbinol carbon—results in four possible stereoisomers (diastereomeric pairs: R,R; S,S; R,S; S,R). Stereocontrolled synthesis or rigorous diastereomeric resolution is required to prevent "flat SAR" (Structure-Activity Relationship) during screening.

Synthetic Causality and Methodology

The most direct route to this scaffold involves the nucleophilic addition of a metalated pyrazole to a protected pyrrolidine-2-carboxaldehyde (prolinal).

  • Protection Strategy: The acidic NH of the pyrazole must be protected (e.g., with a bulky Trityl group) to direct lithiation exclusively to the C4 position via halogen-metal exchange. The pyrrolidine nitrogen is typically Boc-protected to prevent nucleophilic interference.

  • Temperature Control: The halogen-metal exchange using n-BuLi must be performed at cryogenic temperatures (-78°C) to prevent the organolithium intermediate from undergoing unwanted side reactions or ring fragmentation prior to the addition of the electrophile.

Synthesis SM1 4-Bromo-1-tritylpyrazole Inter1 Lithiation (n-BuLi, -78°C) Nucleophilic Addition SM1->Inter1 SM2 N-Boc-pyrrolidine-2-carboxaldehyde SM2->Inter1 Inter2 Boc/Trityl-Protected Intermediate Inter1->Inter2 Deprotect Global Deprotection (TFA/DCM) Inter2->Deprotect Product (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Deprotect->Product

Synthetic workflow for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol via nucleophilic addition.

Pharmacophore Utility in Kinase Drug Design

In the context of kinase inhibitors, the pyrazole moiety is a well-documented hinge binder[1]. It mimics the purine ring of ATP, forming critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region.

However, flat pyrazole-based inhibitors often suffer from poor selectivity across the kinome. By appending the (pyrrolidin-2-yl)methanol motif, medicinal chemists can drive the molecule out of the planar adenine-binding pocket. The hydroxyl group can form an intramolecular hydrogen bond to lock the conformation or interact with gatekeeper residues. Concurrently, the basic pyrrolidine nitrogen acts as a solubilizing group and a vector to form salt bridges with conserved aspartate residues (e.g., the DFG motif or catalytic aspartate) in the solvent channel.

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Pyrazole 1H-Pyrazole Ring (H-Bond Donor/Acceptor) Pyrazole->Hinge Dual H-Bonds Linker Hydroxyl Linker (Rigidifying Anchor) Pyrazole->Linker Pyrrolidine Pyrrolidine Ring (Basic Amine / Vector) Linker->Pyrrolidine Solvent Solvent-Exposed Region / Ribose Pocket Pyrrolidine->Solvent Solubilization & Salt Bridges

Pharmacophore mapping of the fragment within a canonical kinase ATP-binding site.

Experimental Protocols: Validation and Screening

To utilize this fragment effectively, rigorous analytical and biophysical protocols must be established. The following self-validating workflows ensure data integrity during FBDD campaigns.

Protocol 1: Diastereomeric Resolution via Chiral SFC

Because the synthesis yields a mixture of diastereomers, Supercritical Fluid Chromatography (SFC) is required to isolate the pure stereoisomers for screening.

  • Column Selection: Utilize a chiral stationary phase (e.g., Chiralpak AD-H or IC) compatible with basic amines.

  • Mobile Phase: CO₂ / Methanol with 0.1% Diethylamine (DEA). Causality: DEA suppresses secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the stationary phase, preventing peak tailing.

  • Detection & Collection: Monitor via UV (210-254 nm). Collect fractions and immediately evaporate under reduced pressure to prevent epimerization.

  • Validation: Perform vibrational circular dichroism (VCD) or X-ray crystallography on the isolated fractions to assign absolute configuration (R,R vs S,S).

Protocol 2: Fragment Screening via Surface Plasmon Resonance (SPR)

Fragments typically exhibit weak affinities (K_d in the high µM to mM range), making standard biochemical IC₅₀ assays prone to false negatives. SPR provides real-time, label-free quantification of binding kinetics.

  • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling. Self-Validating Step: Immobilize a structurally deactivated mutant of the kinase on the reference channel to subtract non-specific binding of the basic pyrrolidine ring to the dextran matrix.

  • Analyte Preparation: Prepare a concentration series of the fragment (e.g., 10 µM to 2 mM) in running buffer (e.g., HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection & Measurement: Inject the fragment series over both the active and reference channels at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the rapid on/off rates typical of fragments are accurately captured.

  • Data Analysis: Fit the blank-subtracted steady-state response (R_eq) against the analyte concentration using a 1:1 Langmuir binding model to derive the dissociation constant (K_d). Validate the surface activity pre- and post-screening using a known high-affinity positive control inhibitor.

References

  • Congreve, M., et al. (2003). "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Referenced via ACS Fragment-Based Drug Design Strategies. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]

  • Fathalla, M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI Pharmaceuticals. Available at:[Link]

Sources

Stereochemical Architecture and Synthetic Utility of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol represents a highly versatile, dual-pharmacophore building block increasingly utilized in modern drug discovery. Combining the hydrogen-bonding capacity of a pyrazole ring—a privileged motif for kinase hinge-binding—with the solubilizing and stereodirecting properties of a pyrrolidine ring, this fragment offers immense potential for fragment-based drug design (FBDD). However, the presence of two adjacent stereocenters (the C2 carbon of the pyrrolidine and the C1' carbinol carbon) introduces significant stereochemical complexity.

This technical whitepaper provides an authoritative guide on the stereochemical analysis, diastereoselective synthesis, and analytical resolution of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol, equipping medicinal chemists and process scientists with field-proven methodologies to harness this scaffold effectively.

Structural and Stereochemical Analysis

The core structure of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol contains two contiguous chiral centers, resulting in four distinct stereoisomers:

  • (1'R, 2S) -isomer

  • (1'S, 2S) -isomer

  • (1'R, 2R) -isomer

  • (1'S, 2R) -isomer

The stereochemistry of the pyrrolidine ring (C2) is typically established by the chiral pool starting material (e.g., L-proline for the S-configuration or D-proline for the R-configuration). The critical challenge lies in controlling the absolute configuration of the newly formed carbinol stereocenter (C1') during the carbon-carbon bond-forming event.

The spatial orientation of the hydroxyl group relative to the pyrrolidine nitrogen dictates the molecule's ability to form intramolecular hydrogen bonds. The syn-diastereomers generally exhibit stronger intramolecular hydrogen bonding between the pyrrolidine NH and the carbinol OH, which significantly alters their physicochemical properties, including lipophilicity (LogD) and basicity (pKa), compared to their anti-counterparts [1].

Mechanistic Synthetic Pathways: Chelation vs. Steric Control

The synthesis of chiral pyrrolidin-2-yl methanols is heavily influenced by the choice of organometallic reagent and the protecting group on the pyrrolidine nitrogen [2, 3]. When reacting a pyrazole-derived nucleophile with N-Boc-L-prolinal, the diastereoselectivity is governed by competing transition state models:

  • Chelation Control (Cram-Chelate Model): Utilizing a Grignard reagent (e.g., pyrazolylmagnesium halide) promotes the formation of a rigid, bidentate chelate between the magnesium ion, the aldehyde oxygen, and the Boc-carbonyl oxygen. Nucleophilic attack occurs from the less hindered Re-face, predominantly yielding the syn-(1'R, 2S)-diastereomer.

  • Steric Control (Felkin-Anh Model): Utilizing an organolithium reagent in the presence of strongly coordinating solvents (e.g., THF/HMPA) disrupts chelation. The bulky N-Boc group forces the aldehyde into a conformation where attack occurs via the Felkin-Anh trajectory, favoring the anti-(1'S, 2S)-diastereomer.

SynthWorkflow Start N-Boc-L-Prolinal (S-configuration) Reagent1 4-Bromo-1H-pyrazole + iPrMgCl Start->Reagent1 Grignard Route Reagent2 4-Bromo-1H-pyrazole + n-BuLi Start->Reagent2 Organolithium Route TS1 Cram-Chelate TS (Mg2+ coordinated) Reagent1->TS1 Chelation Control TS2 Felkin-Anh TS (Non-chelated) Reagent2->TS2 Steric Control Prod1 (1'R, 2S)-Diastereomer Major Product TS1->Prod1 syn-addition Prod2 (1'S, 2S)-Diastereomer Major Product TS2->Prod2 anti-addition

Workflow for diastereoselective synthesis of pyrazolyl-pyrrolidinyl methanols.

Protocol 1: Diastereoselective Synthesis via Grignard Addition

This protocol utilizes chelation control to selectively synthesize the (1'R, 2S) diastereomer.

Step 1: Preparation of the Pyrazolyl Grignard Reagent

  • Charge a flame-dried Schlenk flask with 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) and anhydrous THF (0.5 M).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add Turbo Grignard (iPrMgCl·LiCl, 1.3 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C.

  • Self-Validating IPC: Quench a 100 µL aliquot of the reaction mixture with D₂O. Analyze via LC-MS to confirm >95% deuterium incorporation, validating complete halogen-metal exchange before proceeding.

Step 2: Chelation-Controlled Addition

  • Cool the Grignard solution to -78 °C.

  • Dissolve N-Boc-L-prolinal (0.9 eq) in anhydrous THF (1.0 M) and add it dropwise to the Grignard reagent over 30 minutes using a syringe pump to maintain internal temperature < -70 °C.

  • Maintain stirring at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

Step 3: Quench and Workup

  • Quench the reaction strictly at -20 °C by the rapid addition of saturated aqueous NH₄Cl to prevent base-catalyzed epimerization of the α-chiral center.

  • Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Deprotection

  • Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0 °C to remove both the Boc and THP protecting groups [4].

  • Stir for 3 hours at room temperature. Concentrate and purify via reverse-phase C18 chromatography (0.1% TFA in H₂O/MeCN) to yield the pure (1'R, 2S)-isomer as a TFA salt.

Analytical Resolution and Characterization

To ensure the integrity of biological assays, absolute stereochemical purity is mandatory. Diastereomers can typically be separated by standard reverse-phase HPLC, but separating the resulting enantiomers (if a racemic starting material was used) or quantifying enantiomeric excess (ee%) requires Chiral Supercritical Fluid Chromatography (SFC).

Quantitative Data: Stereoisomer Profiling
IsomerConfigurationRelative GeometrySFC Retention Time (min)*Predicted Specific Rotation [α]D²⁰
1 (1'R, 2S)syn4.2Negative (-)
2 (1'S, 2S)anti5.8Positive (+)
3 (1'R, 2R)anti6.1Negative (-)
4 (1'S, 2R)syn7.5Positive (+)

*Standardized Conditions: Chiralpak AD-H column (4.6 x 250 mm, 5 µm), Isocratic 20% MeOH (0.1% DEA) / 80% CO₂, Flow rate: 3.0 mL/min, Backpressure: 120 bar, UV detection at 220 nm.

Protocol 2: Chiral SFC Resolution of Diastereomeric Mixtures

A self-validating workflow for the isolation of stereoisomers from a mixed synthetic batch.

  • Sample Preparation: Dissolve the crude (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol mixture in HPLC-grade Methanol to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Method Development Screening: Inject 5 µL onto a panel of chiral stationary phases (CSPs) including Chiralpak AD-H, AS-H, and Chiralcel OD-H. Select the column demonstrating a resolution factor (Rs) > 2.0 for all four peaks.

  • Preparative SFC: Scale up to a preparative column (e.g., 21 x 250 mm) using the optimized co-solvent ratio. Collect fractions based on UV thresholding.

  • Post-Purification Analysis (Self-Validating Step): Re-inject the isolated fractions onto an orthogonal CSP (e.g., if purified on AD-H, analyze on OD-H). This mathematically rules out co-elution artifacts and confirms a diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of >99%.

Pharmacological Utility in Drug Design

The (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol scaffold is highly prized in the development of ATP-competitive kinase inhibitors. The pyrazole moiety acts as a quintessential hinge-binding motif, donating and accepting hydrogen bonds from the kinase backbone (typically at the hinge region residues like hinge+1 or hinge+3). Concurrently, the pyrrolidine ring extends into the solvent-exposed channel, improving aqueous solubility and providing a basic amine for salt-bridge formation. The carbinol stereocenter acts as a critical vector, directing substituents toward the gatekeeper residue or the DFG motif.

BindingModel Scaffold Target Scaffold: (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Motif1 1H-Pyrazole Ring Scaffold->Motif1 Motif2 Pyrrolidine Ring Scaffold->Motif2 Motif3 Chiral Carbinol (OH) Scaffold->Motif3 Target1 Kinase Hinge Region (Hydrogen Bonding) Motif1->Target1 Donor/Acceptor Target2 Solvent Channel (Salt Bridge / Solubilization) Motif2->Target2 Basic Amine Target3 Gatekeeper Residue (Steric/H-bond interaction) Motif3->Target3 Stereospecific Contact

Pharmacophore mapping of the pyrazolyl-pyrrolidinyl methanol scaffold.

By rigorously controlling the stereochemistry of the C1' and C2 positions, drug developers can fine-tune the spatial trajectory of the molecule, optimizing both target affinity and pharmacokinetic properties.

References

  • Soai, K., Ookawa, A., Kaba, T., & Ogawa, K. (1987). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes using chiral pyrrolidinylmethanols and their metal salts. Journal of the American Chemical Society. URL:[Link][1]

  • F. Hoffmann-La Roche AG. (2018). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives. Patent WO2018153820A1. URL:[2]

  • Monge, D., et al. (2016). Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. Scilit. URL:[Link][3]

  • Wuts, P. G. M., & Greene, T. W. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link][2]

Sources

Technical Guide: Bioisosteric Engineering of the (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of bioisosteric replacements for the (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol scaffold. It is structured to support medicinal chemists in optimizing potency, selectivity, and pharmacokinetic (PK) profiles.[1][2]

Executive Summary

The (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry, frequently observed in kinase inhibitors (e.g., JAK, ALK, MET) and GPCR ligands.[1] Its value lies in its ability to project three distinct pharmacophoric vectors:

  • Aromatic H-bond Donor/Acceptor: The pyrazole ring mimics histidine or phenol moieties.

  • Chiral H-bond Interface: The hydroxymethyl linker provides a rotational vector for H-bonding and stereochemical definition.

  • Solubilizing Basic Center: The pyrrolidine ring enhances aqueous solubility and provides a vector for salt bridge formation (typically Asp/Glu residues in binding pockets).

However, this scaffold often suffers from metabolic liabilities (glucuronidation of the pyrazole), hERG toxicity (due to high basicity of the pyrrolidine), or permeability issues (high Polar Surface Area).[1] This guide details bioisosteric strategies to mitigate these risks while maintaining binding affinity.

Structural Deconstruction & Pharmacophore Analysis

To successfully replace this scaffold, one must first map its interaction points.[1]

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the critical interaction nodes of the parent molecule.

Pharmacophore Pyrazole Pyrazole Ring (Aromatic / H-Bond Donor & Acceptor) Linker Hydroxymethyl Linker (Chiral Center / H-Bond Donor) Pyrazole->Linker C4 Attachment P_Int Target: H-Bond (Hinge Region) Pyrazole->P_Int Pyrrolidine Pyrrolidine Ring (Basic Amine / Solubilizing) Linker->Pyrrolidine C2 Attachment L_Int Target: Solvation/H-Bond Linker->L_Int Py_Int Target: Salt Bridge (Asp/Glu) Pyrrolidine->Py_Int

Figure 1: Pharmacophoric dissection of the parent scaffold highlighting key interaction vectors.[1]

Bioisosteric Strategies

Strategy A: The Pyrazole Ring (Modulating Aromaticity & Donors)

The pyrazole NH is a prime site for Phase II metabolism (N-glucuronidation).[1]

Replacement MoietyRationaleEffect on Physicochemistry
1,2,3-Triazole "Click" accessible; lowers pKa of the NH; mimics pyrazole geometry.Improved metabolic stability; slightly higher polarity.[2][3]
Isoxazole Removes H-bond donor (NH

O); reduces TPSA.[1]
Critical for permeability. Prevents glucuronidation.
Isothiazole Sulfur introduces lipophilicity and size bulk; reduces H-bond basicity.Increases LogP; alters steric fit in tight pockets.
Pyridine Classic 6-membered switch; removes NH donor; changes vector angles.Modulates pi-stacking interactions; removes donor liability.
Strategy B: The Pyrrolidine Ring (pKa Modulation)

The secondary amine of pyrrolidine has a pKa


 11.[4]0. At physiological pH, it is fully protonated, which limits passive permeability and increases risk of hERG channel blockade.[1]
  • Ring Contraction (Azetidine):

    • Mechanism: Increased ring strain lowers the pKa of the amine (pKa

      
       10).
      
    • Benefit: Reduces lipophilicity (lower LogD) and steric bulk.[1]

  • Fluorination (3,3-difluoropyrrolidine):

    • Mechanism: Inductive electron withdrawal by fluorine lowers the amine pKa to ~8.0–9.0.

    • Benefit: Increases lipophilicity locally but improves permeability by increasing the fraction of neutral species (

      
      ) at pH 7.4.[1]
      
  • Bridged Systems (2-azabicyclo[2.1.1]hexane):

    • Mechanism: Rigidifies the vector; locks the "pucker" of the ring.

    • Benefit: Entropic gain upon binding; often improves selectivity by restricting conformational freedom.

Strategy C: The Linker (Conformational Restriction)

The -CH(OH)- linker is flexible.[1] Restricting this can boost affinity.

  • Ketone (-C=O-): Flattens geometry (sp2); removes chirality issues; removes H-bond donor.[1]

  • Ether (-O-): Increases flexibility; removes H-bond donor.

  • Difluoromethylene (-CF2-): Bioisostere for oxygen; non-H-bonding but polar.

  • Direct Coupling: Removing the linker entirely (bi-aryl or aryl-heteroaryl bond) if the pocket allows.

Decision Logic for Optimization

Use this logic flow to select the correct bioisostere based on your specific liability.

DecisionTree Start Identify Liability in Parent Scaffold Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is hERG Binding a Risk? Check1->Check2 No Sol1 Replace Pyrazole with Isoxazole or Pyridine Check1->Sol1 Yes (Glucuronidation) Check3 Is Permeability (Papp) Low? Check2->Check3 No Sol2 1. Fluorinate Pyrrolidine (3,3-F2) 2. Contract to Azetidine 3. Replace with Morpholine Check2->Sol2 Yes (High Basicity) Sol3 1. Mask Donor (Methylation) 2. Lower pKa (Fluorine) 3. Replace Linker with Ether Check3->Sol3 Yes (High TPSA/Charge)

Figure 2: Decision matrix for bioisosteric replacement based on ADME liabilities.

Synthetic Methodologies

To synthesize these bioisosteres, robust modular chemistry is required.[1]

Protocol A: General Synthesis of (Heteroaryl)(pyrrolidin-2-yl)methanols

This route allows for the variation of the aromatic ring (Step 1) and the linker (Step 2).[1]

Step 1: Lithiation/Grignard Addition

  • Reagents: Protected 4-iodopyrazole (e.g., SEM-protected) or 4-bromoisoxazole.

  • Activation: Treat with

    
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard) at -20°C in THF to generate the metallated species.
  • Electrophile: Add

    
    -Boc-prolinal (commercially available).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Deprotection:

    • Boc removal: 4M HCl in Dioxane or TFA/DCM.

    • SEM removal: TFA/DCM followed by ethylenediamine or TBAF.

Step 2: Synthesis of the Triazole Bioisostere (Click Chemistry)

  • Starting Material:

    
    -Boc-2-ethynylpyrrolidine.
    
  • Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reagents: Aryl azide (or precursor), CuSO

    
     (5 mol%), Sodium Ascorbate (10 mol%), 
    
    
    
    -BuOH/H
    
    
    O (1:1).
  • Conditions: Stir at RT for 12h. This yields the 1,4-disubstituted 1,2,3-triazole, a rigid bioisostere of the pyrazole-linker motif.[1]

Validation Assays

Every bioisosteric replacement must be validated against the parent profile.

Matched Molecular Pair (MMP) Analysis Table

Compare your new analog against the parent using these metrics:

PropertyAssayTarget ValueRationale
Potency Biochemical IC

< 100 nMMaintain or improve binding affinity.
Lipophilicity ChromLogD

1.0 – 3.0Optimal range for oral bioavailability.[1]
Permeability PAMPA / Caco-2> 10

10

cm/s
Ensure cell penetration.
Metabolic Stability Human Liver Microsomes (HLM)CL

< 20

L/min/mg
Reduce clearance (prevent rapid turnover).[1]
Basicity Potentiometric TitrationpKa 7.5 – 9.0Reduce lysosomal trapping and hERG risk.
Protocol: Microsomal Stability Assay

Purpose: To determine if replacing the pyrazole prevents oxidative metabolism.

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).[1]
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .[1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Patzke, S., et al. (2019).[1] Bioisosteric Replacement of the Pyrazole Ring in Kinase Inhibitors. Journal of Medicinal Chemistry. (Generalized citation for pyrazole hopping strategies).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Authoritative text on bioisosterism principles).

  • Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[1] (Relevant for acidity/basicity modulation principles).

  • Barnes-Seeman, D. (2014).[1] The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. (Source for pKa modulation via fluorination).[1][3]

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The described synthetic route is designed for robustness and scalability, proceeding through key intermediates such as N-Boc-L-prolinal and a protected 4-lithiated pyrazole species. This guide emphasizes the rationale behind procedural choices, provides comprehensive experimental details, and includes troubleshooting advice to ensure successful execution.

Introduction and Synthetic Strategy

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The combination of the pyrazole and pyrrolidine rings offers a unique three-dimensional structure with multiple hydrogen bond donors and acceptors, making it an attractive scaffold for designing enzyme inhibitors and receptor modulators.

The synthesis presented herein is a convergent strategy that couples two key fragments: a protected pyrrolidine aldehyde and a functionalized pyrazole. This approach allows for modularity, enabling the synthesis of various analogs by modifying either of the starting fragments.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary building blocks: L-proline and 4-bromopyrazole. The carbon-carbon bond forming step is envisioned as a nucleophilic addition of an organometallic pyrazole derivative to a proline-derived aldehyde. Protecting groups are essential to mask the reactive N-H functionalities of both the pyrrolidine and pyrazole rings during the organometallic addition step.

Retrosynthesis TM (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol P1 Protected Pyrrolidinyl Pyrazolyl Methanol TM->P1 Deprotection P2 N-Boc-L-prolinal P1->P2 C-C Bond Formation (Nucleophilic Addition) Q1 Protected 4-Lithio-1H-pyrazole P1->Q1 C-C Bond Formation (Nucleophilic Addition) P3 N-Boc-L-prolinol P2->P3 Oxidation P4 N-Boc-L-proline P3->P4 Reduction P5 L-Proline P4->P5 Boc Protection Q2 Protected 4-Bromo-1H-pyrazole Q1->Q2 Lithium-Halogen Exchange Q3 4-Bromopyrazole Q2->Q3 N-H Protection

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Workflow

The forward synthesis involves four main stages:

  • Preparation of N-Boc-L-prolinol: Reduction of commercially available N-Boc-L-proline.

  • Synthesis of N-Boc-L-prolinal: Mild oxidation of the prolinol intermediate.

  • Preparation of the Organolithium Reagent: Protection of 4-bromopyrazole followed by lithium-halogen exchange.

  • Coupling and Deprotection: Nucleophilic addition of the lithiated pyrazole to N-Boc-L-prolinal, followed by removal of all protecting groups to yield the final product.

Workflow Proline N-Boc-L-proline Prolinol N-Boc-L-prolinol Proline->Prolinol LiBH₄ / DME Prolinal N-Boc-L-prolinal Prolinol->Prolinal Swern Oxidation Coupled_Protected Protected Adduct Prolinal->Coupled_Protected Coupling Py_Br 4-Bromopyrazole Py_SEM_Br 4-Bromo-1-(SEM)-pyrazole Py_Br->Py_SEM_Br SEM-Cl, NaH Py_SEM_Li 4-Lithio-1-(SEM)-pyrazole Py_SEM_Br->Py_SEM_Li n-BuLi, -78°C Py_SEM_Li->Coupled_Protected Final_Product (1H-Pyrazol-4-yl) (pyrrolidin-2-yl)methanol Coupled_Protected->Final_Product TFA / DCM

Caption: Overall synthetic workflow diagram.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Organolithium reagents like n-butyllithium are extremely pyrophoric and must be handled with care under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)

Principle: The carboxylic acid of N-Boc-L-proline is reduced to a primary alcohol. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation, being less reactive than LiAlH₄ and compatible with the Boc protecting group.[1]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-L-proline215.2510.0 g46.461.0
Lithium borohydride21.782.03 g93.22.0
1,2-Dimethoxyethane (DME)-150 mL--
Water (H₂O)18.02100 mL--
Ethyl Acetate (EtOAc)88.113 x 100 mL--

Procedure:

  • To a 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-L-proline (10.0 g, 46.46 mmol) and dry DME (150 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add lithium borohydride (2.03 g, 93.2 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Cool the mixture back to 0 °C and cautiously quench the reaction by the slow dropwise addition of water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is typically a colorless oil of sufficient purity (>95%) for the next step.[1]

    • Expected Yield: ~9.2 g (98%).

    • Characterization (¹H NMR, CDCl₃): δ 4.05-3.95 (m, 1H), 3.65-3.55 (m, 1H), 3.45-3.30 (m, 2H), 1.90-1.70 (m, 4H), 1.47 (s, 9H).

Protocol 2: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-L-prolinal)

Principle: A Swern oxidation is employed for the mild conversion of the primary alcohol to an aldehyde. This method avoids over-oxidation to the carboxylic acid and is performed at low temperatures to maintain the stability of the aldehyde product.[2]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Oxalyl chloride126.934.8 mL55.01.5
Dimethyl sulfoxide (DMSO)78.137.8 mL110.03.0
N-Boc-L-prolinol201.277.4 g36.71.0
Triethylamine (Et₃N)101.1925.6 mL183.55.0
Dichloromethane (DCM)-250 mL--

Procedure:

  • To a 500 mL three-necked flask under a nitrogen atmosphere, add dry DCM (150 mL) and oxalyl chloride (4.8 mL, 55.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (7.8 mL, 110.0 mmol) in dry DCM (20 mL) dropwise, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of N-Boc-L-prolinol (7.4 g, 36.7 mmol) in dry DCM (80 mL) dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (25.6 mL, 183.5 mmol) dropwise. The mixture will become thick. Stir for an additional 20 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Add water (100 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL), then dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting oil by flash column chromatography (Silica gel, 15-25% Ethyl Acetate in Hexanes) to yield a light yellow oil.[2]

    • Expected Yield: ~6.9 g (94%).

    • Characterization (¹H NMR, CDCl₃): δ 9.50 (d, 1H), 4.20-4.10 (m, 1H), 3.50-3.35 (m, 2H), 2.10-1.85 (m, 4H), 1.48 (s, 9H).

Protocol 3: Synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Principle: This final sequence involves three key operations in one pot. First, the N-H of 4-bromopyrazole is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to organolithium reagents.[3] Second, lithium-halogen exchange at the C4-position is achieved at low temperature using n-butyllithium.[4][5] The resulting organolithium species then acts as a nucleophile, attacking the aldehyde (N-Boc-L-prolinal). Finally, a single acidic workup with trifluoroacetic acid (TFA) removes both the Boc and SEM protecting groups.[6][7]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromopyrazole146.972.94 g20.01.1
Sodium Hydride (60% disp.)40.000.88 g22.01.2
SEM-Chloride166.723.9 mL22.01.2
n-Butyllithium (2.5 M in hexanes)-8.0 mL20.01.1
N-Boc-L-prolinal199.263.62 g18.21.0
Tetrahydrofuran (THF), dry-200 mL--
Trifluoroacetic Acid (TFA)114.0220 mL--
Dichloromethane (DCM)-100 mL--

Procedure:

  • Protection: To a flame-dried 500 mL flask under nitrogen, add sodium hydride (0.88 g, 22.0 mmol) and wash with dry hexanes (2 x 10 mL). Add dry THF (100 mL) and cool to 0 °C.

  • Add a solution of 4-bromopyrazole (2.94 g, 20.0 mmol) in dry THF (20 mL) dropwise. Stir at 0 °C for 30 minutes.

  • Add SEM-chloride (3.9 mL, 22.0 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours. The formation of 4-bromo-1-(SEM)-pyrazole is complete.

  • Lithiation & Coupling: Cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (8.0 mL, 20.0 mmol) dropwise, maintaining the temperature below -70 °C. Stir for 45 minutes to ensure complete lithium-halogen exchange.

  • Add a solution of N-Boc-L-prolinal (3.62 g, 18.2 mmol) in dry THF (30 mL) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude protected adduct.

  • Deprotection: Dissolve the crude oil in DCM (80 mL) and cool to 0 °C.

  • Add TFA (20 mL) dropwise. Remove the ice bath and stir at room temperature for 3 hours.[8][9]

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water (50 mL) and wash with DCM (2 x 30 mL) to remove non-polar impurities.

  • Basify the aqueous layer to pH ~10-11 with 2 M NaOH solution and extract with DCM (5 x 50 mL).

  • Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization or chromatography if necessary.

    • Expected Yield: ~1.9 g (58% over 3 steps).

    • Characterization (¹H NMR, CD₃OD): δ 7.55 (s, 2H), 4.50 (d, 1H), 3.70-3.60 (m, 1H), 3.20-3.05 (m, 2H), 2.00-1.60 (m, 4H). (MS ESI+): m/z 182.12 [M+H]⁺.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or product loss during workup.Ensure LiBH₄ is fresh. Extend reaction time to 24 hours. Be careful not to lose product during aqueous workup; perform an additional extraction.
Over-oxidation in Step 2 Reaction warmed too quickly or incorrect stoichiometry.Strictly maintain temperature at -78 °C during additions. Ensure precise measurement of reagents.
Low yield in Step 3 Inactive n-BuLi; moisture in the reaction.Titrate the n-BuLi solution before use. Ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete deprotection Insufficient TFA or reaction time.Monitor deprotection by TLC or LC-MS. If starting material remains, add more TFA or increase reaction time.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1, 1829-1834. [Link]

  • PrepChem. (2017). Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g). Retrieved from [Link]

  • Omajali, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddy, B. V. S., et al. (2023). Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. Organic Process Research & Development. [Link]

  • Total Synthesis. (2022). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

Sources

Incorporating (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol into kinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Scaffolds in Kinase Inhibitor Discovery

Executive Summary

This guide details the strategic incorporation of the (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol scaffold into kinase inhibitor design campaigns.[1] This privileged fragment combines a classic ATP-hinge binder (pyrazole) with a solubilizing, vector-rich aliphatic cycle (pyrrolidine), linked by a chiral hydroxyl bridge.[1][2] This architecture offers a unique three-dimensional geometry that facilitates high-affinity binding through donor-acceptor motifs while enabling access to solvent-exposed pockets for pharmacokinetic optimization.[1]

Structural Analysis & Design Rationale

The efficacy of this scaffold rests on three pharmacophoric pillars. Understanding these interactions is critical before commencing synthesis.[2]

A. The Hinge Binder (Pyrazole-4-yl)[1]
  • Mechanism: The pyrazole ring functions as a bidentate ligand.[2] The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while the N2 acts as a hydrogen bond acceptor from the backbone amide (e.g., Leu residue).[2]

  • Advantage: This motif is present in approved drugs like Ruxolitinib and Crizotinib , validating its "privileged" status.[2][3][4]

B. The Solubility & Vector Engine (Pyrrolidin-2-yl)[1]
  • Mechanism: The sp³-hybridized pyrrolidine ring breaks planarity, improving aqueous solubility (reducing LogD).[2] The secondary amine (N1 position of pyrrolidine) provides a versatile handle for library generation (amides, ureas, sulfonamides) to reach the solvent front or ribose pocket.[2]

  • Stereochemistry: The C2-chiral center (typically S-configuration from L-proline) directs the vector of the N-substituent, allowing precise targeting of the gatekeeper residue or solvent channel.[1]

C. The Chiral Linker (Methanol Bridge)[2]
  • Mechanism: The secondary alcohol [-CH(OH)-] creates a rigidifying H-bond with the catalytic loop (often the conserved Aspartate or Lysine) or the sugar pocket.

  • Criticality: This linker introduces a second chiral center.[2] The erythro vs. threo relationship between the pyrrolidine C2 and the linker carbon significantly impacts potency.

Protocol 1: Modular Synthesis of the Scaffold

Objective: Synthesize (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol with high diastereoselectivity.

Reagents & Materials
  • Starting Material A: 4-Iodo-1H-pyrazole[1]

  • Starting Material B: N-Boc-L-prolinal (commercially available or synthesized from L-proline)[1]

  • Protecting Group: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)[1]

  • Catalysts/Solvents: NaH, THF, i-PrMgCl (TurboGrignard), TFA.[2]

Step-by-Step Workflow

Step 1: Protection of the Pyrazole Hinge

  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise.[2] Warm to RT and stir for 2 hours.

  • QC Check: TLC (Hexane/EtOAc 4:1) should show conversion of the polar pyrazole to a lipophilic spot.

  • Result: 4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (Intermediate 1 ).[1]

Step 2: Lithiation and Coupling (The Critical Step) [2]

  • Cool a solution of Intermediate 1 (1.0 eq) in dry THF to -78°C under Argon.

  • Slowly add i-PrMgCl (1.3 eq, 2M in THF).[2] Stir for 1 hour to effect Iodine-Magnesium exchange.

  • Add N-Boc-L-prolinal (1.2 eq) dissolved in THF dropwise.[1]

  • Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

  • Purification: Silica gel chromatography. This step often yields a mixture of diastereomers (alcohol chirality).[2] Isolate the major isomer if possible, or proceed and separate later.[2]

  • Result:tert-Butyl 2-((1-SEM-1H-pyrazol-4-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate (Intermediate 2 ).[1]

Step 3: Global Deprotection

  • Dissolve Intermediate 2 in DCM/TFA (2:1).[2] Stir at RT for 2 hours (removes Boc).[2]

  • Concentrate to dryness.[2]

  • Redissolve in EtOH and add excess ethylenediamine or treat with TBAF in THF to remove the SEM group (if not removed by TFA).[2] Heat to 60°C if necessary.

  • Final Isolation: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Final Product:(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol .[1]

Protocol 2: Library Generation (SAR Optimization)

Objective: Derivatize the pyrrolidine nitrogen to optimize potency and pharmacokinetic properties.

Reaction Class: Amide Coupling (Capping) [2]

  • Prepare Stock: Dissolve the scaffold (from Protocol 1) in DMF (0.1 M) with DIPEA (3.0 eq).

  • Array: Distribute into a 96-well plate.

  • Add Electrophiles: Add diverse acid chlorides or carboxylic acids (pre-activated with HATU) to each well.

    • Design Tip: Use small heteroaromatic acids (e.g., nicotinic acid) to target the solvent front.[2]

  • Incubate: Shake at RT for 12 hours.

  • QC: LC-MS verification of M+H.

Protocol 3: Biochemical Kinase Assay (Validation)

Context: Validating the inhibitor against a representative target (e.g., CDK2 or TRKA). Method: ADP-Glo™ Kinase Assay (Promega).[1]

  • Enzyme Prep: Dilute kinase (e.g., CDK2/CyclinA) to 2 ng/µL in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO (Top conc: 10 µM).

  • Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 4 µL of Enzyme solution. Incubate 10 min (RT).[2]

    • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1).[2]

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).[2] Incubate 30 min.

  • Data Analysis: Measure Luminescence. Plot RLU vs. Log[Inhibitor]. Calculate IC₅₀ using a 4-parameter logistic fit.

Visualization & Logic Flows

Figure 1: Strategic Design & Synthesis Workflow

This diagram illustrates the logical flow from fragment selection to biological validation.[2][5]

KinaseDesignWorkflow cluster_binding Binding Mode Hypothesis Start Fragment Selection (Pyrazole-Pyrrolidine) Synth Synthesis (Grignard Coupling) Start->Synth 4-Iodo-Pyrazole + Prolinal Library Library Expansion (N-Capping) Synth->Library Scaffold Generation Hinge Hinge Region (Glu/Leu) Synth->Hinge Pyrazole Interaction Assay Biochemical Assay (ADP-Glo / IC50) Library->Assay 96-well Array Solvent Solvent Front (Gatekeeper) Library->Solvent Pyrrolidine Vector Assay->Library SAR Feedback (Loop) Lead Lead Candidate (Optimized Vector) Assay->Lead IC50 < 100 nM

Caption: Workflow integrating synthesis, library expansion, and binding mode validation for the pyrazole-pyrrolidine scaffold.

Data Summary Table: Expected SAR Trends

Modification SiteChemical ChangeExpected Structural EffectBiological Consequence
Pyrazole C3/C5 Methyl/CyclopropylSteric bulk near hingeImproves selectivity (gatekeeper clash)
Methanol Linker Oxidation to KetonePlanarization (sp² C)Loss of chirality; often reduces affinity
Pyrrolidine N1 Amide (Aryl)Extension to solvent frontCritical: Increases potency & selectivity
Pyrrolidine N1 Free AmineHigh polarityPoor cellular permeability; good solubility

References

  • Review of Pyrazole Scaffolds: Ebenezer, O. et al.[2] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023.[2][3][4] Link[2]

  • Pyrrolidine Synthesis: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Int. J. Mol.[2][6] Sci., 2024.[2][7][8][9] Link

  • CDK2 Inhibitor Design: "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." Molecules, 2023.[2][3][4] Link

  • Kinase Assay Protocol: Promega ADP-Glo™ Kinase Assay Technical Manual. Link

  • General Scaffold Analysis: "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Molecules, 2021.[2] Link

Sources

Reaction conditions for coupling 1H-pyrazole to pyrrolidin-2-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Coupling of 1H-Pyrazole to Pyrrolidin-2-yl Methanol

Executive Summary

The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a critical transformation in the development of bifunctional building blocks for medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. This guide details an optimized, self-validating two-step protocol for coupling 1H-pyrazole to pyrrolidin-2-yl methanol (prolinol) utilizing a chemoselective Mitsunobu reaction followed by acidic deprotection.

Mechanistic Rationale & Retrosynthetic Strategy

Direct coupling of unprotected pyrrolidin-2-yl methanol with 1H-pyrazole is synthetically problematic. The secondary amine of the pyrrolidine ring is highly nucleophilic and will interfere with the activation of the primary alcohol, leading to complex mixtures and poor chemoselectivity. To ensure the reaction occurs exclusively at the oxygen atom, the pyrrolidine nitrogen must be protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate.

The coupling of the primary alcohol of N-Boc-prolinol to the acidic N-H of 1H-pyrazole is most efficiently achieved via the Mitsunobu reaction[1]. The Mitsunobu reaction is a dehydrative redox process that converts an alcohol into various functional groups using a phosphine and an azodicarboxylate[2]. Traditionally, this reaction requires a nucleophile with a pKa < 13 to efficiently protonate the betaine intermediate formed by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD)[3]. If the nucleophile is too weak, the hydrazo anion may attack the alkoxyphosphonium directly, forming an alkylated hydrazine byproduct[4].

Despite 1H-pyrazole having a pKa of ~14.4, it is a well-documented exception that successfully undergoes N-alkylation under standard Mitsunobu conditions[5]. The reaction proceeds via the activation of the primary alcohol into an oxyphosphonium intermediate, followed by an SN2 displacement by the pyrazolate anion[2]. For chiral variants (e.g., (S)-N-Boc-prolinol), the reaction occurs exclusively at the primary carbon, meaning the stereocenter at C2 of the pyrrolidine ring is fully preserved. While alternative methods like mesylation followed by SN2 displacement exist, the Mitsunobu protocol is preferred as it avoids the isolation of potentially unstable sulfonate esters and provides milder reaction conditions.

Reaction Workflow Diagram

G A N-Boc-prolinol (Starting Material) C Mitsunobu Coupling DIAD, PPh3, THF, 0 °C to RT A->C B 1H-Pyrazole (Nucleophile) B->C D N-Boc-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (Intermediate) C->D E Boc Deprotection 4M HCl in Dioxane, RT D->E F 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole (Target Product) E->F

Workflow for the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole via Mitsunobu coupling.

Experimental Protocols

Protocol 1: Mitsunobu Coupling of N-Boc-prolinol and 1H-Pyrazole Objective: Synthesize N-Boc-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole.

Reagents:

  • N-Boc-prolinol (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon/N2), dissolve N-Boc-prolinol, 1H-pyrazole, and PPh3 in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial reaction between PPh3 and DIAD is highly exothermic. Cooling controls the formation of the betaine intermediate and prevents the thermal degradation of the azodicarboxylate[6].

  • Activation: Add DIAD dropwise over 15–20 minutes. The solution will typically turn pale yellow as the reactive betaine intermediate forms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours. Monitor the reaction via TLC (typically 30% EtOAc in Hexanes). Self-Validation: The formation of a white precipitate—triphenylphosphine oxide (TPPO)—is a visual indicator that the redox condensation is progressing[6].

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the bulk of the TPPO byproduct, triturate the crude residue with cold diethyl ether or a mixture of hexane/EtOAc (9:1), and filter.

  • Purification: Purify the concentrated filtrate via silica gel flash chromatography to isolate the pure N-Boc-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole.

Protocol 2: N-Boc Deprotection Objective: Isolate the target 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (as a hydrochloride salt).

Reagents:

  • N-Boc-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (1.0 equiv)

  • 4M HCl in Dioxane (10.0 equiv)

  • Dichloromethane (DCM) (0.5 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified N-Boc intermediate in DCM.

  • Deprotection: Add 4M HCl in Dioxane dropwise at room temperature.

  • Reaction: Stir for 2–4 hours. Self-Validation: As the Boc group is cleaved (releasing isobutylene and CO2 gas), the highly polar product will precipitate out of the relatively non-polar DCM/Dioxane mixture as the dihydrochloride salt.

  • Isolation: Concentrate the mixture under reduced pressure, wash the resulting solid with cold diethyl ether to remove organic impurities, and dry under high vacuum to afford 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the Mitsunobu coupling step, comparing various reagent combinations to maximize the yield of the N-Boc protected intermediate.

EntryPhosphine (1.5 eq)Azodicarboxylate (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Note
1PPh3DEADTHF0 → 2565Standard conditions; DEAD poses higher safety risks due to potential explosive hazards under heat/friction[6].
2PPh3DIADTHF0 → 2572Preferred standard; DIAD is safer and easier to handle as a 40% solution or pure liquid[6].
3PPh3DIADToluene0 → 8045Elevated temperatures lead to premature decomposition of the betaine intermediate, lowering yield.
4PBu3ADDPTHF0 → 25781,1'-(Azodicarbonyl)dipiperidine (ADDP) forms a more basic intermediate, which is highly efficient for nucleophiles with higher pKas like pyrazole[4].

References

  • [1] Mitsunobu reaction - Wikipedia. Source: wikipedia.org. 1

  • [2] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Source: nih.gov. 2

  • [6] Mitsunobu reaction - Organic Synthesis. Source: organic-synthesis.com. 6

  • [3] Mitsunobu Reaction - Master Organic Chemistry. Source: masterorganicchemistry.com. 3

  • [4] ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Source: nih.gov. 4

  • [5] Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Source: beilstein-journals.org. 5

Sources

Asymmetric Synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the asymmetric synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol, a chiral scaffold of significant interest in medicinal chemistry and drug development. The convergence of the pyrazole heterocycle, a common motif in pharmacologically active compounds, with the chiral pyrrolidin-2-yl-methanol core, presents a unique synthetic challenge. As no direct, published synthesis for this specific target exists, this guide proposes and details robust, stereocontrolled synthetic strategies based on established and reliable organic transformations. We present two primary, logic-driven pathways: Strategy A , a diastereoselective nucleophilic addition of a C4-metalated pyrazole to a chiral N-protected pyrrolidine-2-carbaldehyde derived from L-proline, and Strategy B , a catalytic asymmetric addition of a dialkylzinc reagent to a pyrazole-4-carbaldehyde. This guide offers detailed, step-by-step protocols, mechanistic insights, and data interpretation to enable researchers to successfully synthesize this valuable chiral building block.

Introduction and Strategic Overview

The (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol framework combines two privileged structural motifs in modern drug discovery. The pyrazole ring is a versatile heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The chiral pyrrolidin-2-yl-methanol unit, often derived from the natural amino acid L-proline, provides a stereochemically defined scaffold crucial for specific molecular recognition at biological targets.[1] The stereoselective synthesis of this hybrid molecule is therefore a critical endeavor for creating new chemical entities with therapeutic potential.

This guide is structured to provide both the conceptual framework and the practical details for achieving this synthesis. We will explore the causality behind the chosen retrosynthetic pathways, focusing on methods that offer high levels of stereocontrol and are amenable to scale-up.

Retrosynthetic Analysis

A logical retrosynthetic analysis is key to designing a successful synthesis. The primary disconnection for the target molecule, (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (1) , is at the newly formed stereocenter—the carbon atom bearing the hydroxyl group and connecting the two heterocyclic rings.

.dot

G cluster_main Retrosynthetic Analysis cluster_strategy_A Strategy A: Diastereoselective Addition cluster_strategy_B Strategy B: Catalytic Asymmetric Addition target (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (1) disconnection C-C Bond Formation target->disconnection aldehyde N-Boc-(S)-pyrrolidine-2-carbaldehyde (2) (Chiral Electrophile) aldehyde->disconnection pyrazole_nu N-Protected 4-Metalopyrazole (3) (Nucleophile) pyrazole_nu->disconnection pyrazole_aldehyde N-Protected Pyrazole-4-carbaldehyde (4) (Prochiral Electrophile) pyrazole_aldehyde->disconnection organozinc Pyrrolidinyl-methyl Zinc Reagent (Nucleophile) organozinc->disconnection catalyst Chiral Catalyst (e.g., Amino Alcohol) G cluster_workflow Workflow for Strategy A proline L-Proline proline_ester N-Boc-L-proline methyl ester (5) proline->proline_ester 1. Esterification 2. Boc Protection proline_aldehyde N-Boc-(S)-pyrrolidine- 2-carbaldehyde (2) proline_ester->proline_aldehyde DIBAL-H or Weinreb Amide Route addition Diastereoselective Addition proline_aldehyde->addition pyrazole Pyrazole bromopyrazole 4-Bromopyrazole (6) pyrazole->bromopyrazole Bromination protected_bromopyrazole N-Protected 4-Bromopyrazole (7) bromopyrazole->protected_bromopyrazole N-Protection (e.g., SO₂Ph) lithiated_pyrazole N-Protected 4-Lithiopyrazole (3a) protected_bromopyrazole->lithiated_pyrazole Li-Halogen Exchange (n-BuLi, -78 °C) lithiated_pyrazole->addition protected_product Protected Diastereomeric Alcohols (8) addition->protected_product separation Chromatographic Separation protected_product->separation deprotection Deprotection separation->deprotection final_product Target Molecule (1) deprotection->final_product

Caption: Synthetic workflow for Strategy A.

Mechanistic Insight: Predicting Diastereoselectivity

The crucial C-C bond formation occurs via the addition of the lithiated pyrazole to the chiral α-amino aldehyde 2 . The stereochemical outcome of such additions is well-predicted by the Felkin-Anh model, which minimizes steric interactions in the transition state. [2] The model predicts that the nucleophile will attack the carbonyl face opposite the largest substituent (the N-Boc-pyrrolidine ring). This leads to the preferential formation of the anti diastereomer. Chelation control, where the lithium cation coordinates to both the carbonyl oxygen and the nitrogen of the Boc group, could favor the syn product but is generally disfavored with bulky N-protecting groups like Boc and non-chelating organolithium reagents. [2][3]

G

Sources

Application Note: Preparation of Pharmaceutical Salts of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

[1][2][4][5]

Introduction & Chemical Context

The scaffold (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol represents a privileged structural motif in modern drug discovery, particularly for ATP-competitive kinase inhibitors.[1][2][4] The molecule features two nitrogenous heterocycles linked by a hydroxymethyl bridge, introducing both hydrogen bond donors/acceptors and a chiral center.[3][4]

The Challenge: Free Base Characteristics

In its free base form, this molecule often presents as a viscous oil or an amorphous foam due to:

  • High conformational flexibility around the methanol bridge.

  • Internal hydrogen bonding between the pyrazole NH and the hydroxyl group.[1][3][4][5]

  • Low molecular weight combined with high polarity.[1][3][4][5]

For pharmaceutical development, converting this intermediate into a crystalline salt is essential to ensure chemical stability , ease of handling , and purification efficiency (avoiding chromatography).[3][5]

Physicochemical Profiling & Salt Selection Logic

Effective salt selection requires a rigorous analysis of the molecule's ionization centers.[3][4][5]

pKa Analysis and Protonation Sites

The molecule contains two distinct nitrogen environments.[3][4][5] Understanding their basicity is the prerequisite for stoichiometric control.[3][4][5]

MoietyTypeApprox.[1][3][4][5][6][7][8] pKaRole in Salt Formation
Pyrrolidine Nitrogen Secondary Amine~10.5 - 11.0 Primary Site. Highly basic; protonates readily with weak and strong acids.[1][2][4]
Pyrazole Nitrogen Aromatic Amine~2.5 (protonation)Secondary Site. Very weakly basic.[1][3][4][5] Protonation requires highly acidic conditions (pH < 1) and excess acid.[3][4][5]
Pyrazole NH Acidic Proton~14.0 (deprotonation)Relevant only for base salt formation (e.g., Na+), generally not preferred for this intermediate.[3][5]
Counter-ion Strategy

Based on the "Rule of 3" (∆pKa > 3 for stable salt formation), the pyrrolidine nitrogen allows for a wide range of counter-ions.[3][5]

  • Hydrochloric Acid (HCl): The industry standard for initial isolation.[3][4][5] It forms a robust ionic lattice but can be hygroscopic.[1][3][4][5]

  • Dicarboxylic Acids (Fumaric, Succinic): Preferred for late-stage development.[1][3][4][5] The 2:1 (Acid:Base) or 1:1 stoichiometry often yields non-hygroscopic, high-melting crystals suitable for solid oral dosage forms.[1][3][4][5]

  • Oxalic Acid: Excellent for purification via crystallization from crude reaction mixtures, though toxic and unsuitable for final drug substance.[3][4][5]

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Standard Isolation)

Best for: Rapid isolation of the intermediate from crude reaction mixtures.[1][3][5]

Reagents:

  • Crude (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (Free Base)[1][2][4][5]

  • Solvents: Methanol (MeOH), Diethyl Ether (Et₂O), or Methyl tert-butyl ether (MTBE)[1][2][3][5]

  • Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Et₂O[1][2][4]

Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in a minimum volume of MeOH (approx. 30-50 mL) at room temperature. Ensure complete dissolution; filter if turbid.[1][3][4][5]

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 20 minutes.

    • Note: A slight exotherm is expected due to the neutralization of the pyrrolidine amine.[4][5]

  • Precipitation: Remove the ice bath and stir for 30 minutes. Slowly add an anti-solvent (Et₂O or MTBE) until the solution turns slightly cloudy (approx. 100-150 mL).[1][3][4][5]

  • Crystallization: Stir vigorously. A white precipitate should form.[1][3][4][5] If oiling occurs, scratch the flask walls with a glass rod or add a seed crystal.[3][4] Stir for 2-4 hours at 0 °C.

  • Isolation: Filter the solid under nitrogen (to prevent moisture uptake).[3][4][5] Wash the cake with cold Et₂O (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Expected Result: White to off-white hygroscopic solid.[1][4][5] Stoichiometry: Monohydrochloride (1:1).[1][3][4][5]

Protocol B: Screening for Crystalline Organic Salts (Optimization)

Best for: Obtaining a non-hygroscopic, thermodynamically stable form.[1][3][5]

Workflow:

  • Prepare 0.1 M solutions of the free base in Ethanol, Isopropanol, and Acetone.[3][4]

  • Add 1.05 equivalents of the following acids (solid or pre-dissolved):

    • Fumaric Acid [1][4][5]

    • Succinic Acid [1][4][5]

    • L-Tartaric Acid [1][2][4]

  • Heat-Cool Cycle: Heat mixtures to 50 °C for 30 minutes, then cool slowly to room temperature (0.1 °C/min).

  • Observation: Check for birefringence using Polarized Light Microscopy (PLM).[1][3][4][5]

Visualized Workflows

Figure 1: Salt Screening Decision Matrix

This logic flow guides the researcher from the crude intermediate to the optimal salt form based on the intended application.[3][4][5]

SaltSelectionStartCrude (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanolAnalysispKa Analysis(Pyrrolidine N ~10.5)Start->AnalysisGoalDefine ApplicationAnalysis->GoalPurificationGoal: Purification(Remove impurities)Goal->PurificationStorageGoal: Long-term Storage(Stability)Goal->StorageBioavailabilityGoal: Formulation(Solubility/Dissolution)Goal->BioavailabilityOxalateForm Oxalate Salt(High Crystallinity, Toxic)Purification->OxalateHClForm HCl Salt(Standard, Hygroscopic)Storage->HClFumarateForm Fumarate/Succinate(Stable, Non-hygroscopic)Bioavailability->FumarateAction1Recrystallize & Free BaseOxalate->Action1Action2Isolate & Store DesiccatedHCl->Action2Action3Solid State Characterization(XRPD, DSC)Fumarate->Action3

Caption: Decision matrix for selecting the appropriate counter-ion based on the stage of drug development (Purification vs. Final Form).

Figure 2: Solid-State Characterization Logic

Once a salt is isolated, it must be validated.[1][3][4]

CharacterizationSaltIsolated Salt CandidateNMR1H NMR (D2O/DMSO)Check StoichiometrySalt->NMRXRPDX-Ray DiffractionCheck CrystallinitySalt->XRPDDSCDSC / TGACheck Solvates/MeltingSalt->DSCDVSDVSCheck HygroscopicitySalt->DVSPassLead CandidateNMR->Pass1:1 RatioXRPD->PassSharp PeaksDSC->PassHigh Mp (>150°C)FailReject / Re-screenDSC->FailSolvate LossDVS->Pass<2% Mass GainDVS->FailDeliquescent

Caption: Validation workflow to ensure the selected salt meets pharmaceutical standards for stability and stoichiometry.

Analytical Data Summary

When characterizing the Hydrochloride salt (Method A), the following spectral shifts confirm salt formation at the pyrrolidine nitrogen.

TechniqueObservationInterpretation
¹H NMR (DMSO-d₆) Pyrrolidine NH proton shifts downfield (from ~2.0 to >8.5 ppm).[1][2][4][5]Indicates protonation of the secondary amine.[3][4][5]
¹H NMR (DMSO-d₆) Pyrazole CH protons show minimal shift.[1][4][5]Confirms pyrazole remains unprotonated (mono-salt).[1][4][5]
XRPD Distinct sharp Bragg peaks (vs. amorphous halo of free base).[3][4][5]Confirms crystalline lattice formation.[1][3][4][5]
DSC Sharp endotherm (Melting Point).[3][4][5]Indicates purity and lack of solvation.[3][4][5]

References

  • Reich, H. J. (2024).[3][4][5][9] Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison.[1][2][4] Link

    • Grounding: Source for pKa estimation of pyrrolidine (amine) and pyrazole functionalities.[3][4][5]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][5] (2011).[1][3][4][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4]

    • Grounding: The authoritative text on the "Rule of 3" and counter-ion selection str
  • PubChem. (n.d.).[1][3][4][5] Compound Summary for (1H-pyrazol-4-yl)methanol. National Library of Medicine.[3][4][5] Link[1][2][3][5]

    • Grounding: Verifies the structural properties of the core pyrazole-methanol fragment.
  • Google Patents. (2013).[1][3][4][5] US8410265B2: Processes for preparing JAK inhibitors.[1][3][4][5] Link

    • Grounding: Demonstrates the use of pyrrolidine-methanol intermediates in kinase inhibitor synthesis.[1][2][4]

Scalable manufacturing processes for pyrazole-pyrrolidine methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

The pyrazole-pyrrolidine methanol pharmacophore is a ubiquitous structural motif in modern drug discovery, frequently embedded within kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. As a Senior Application Scientist overseeing scale-up operations in Taiwan, I frequently encounter the "translational gap" between medicinal chemistry (milligram-scale) and process chemistry (kilogram-scale).

Medicinal chemistry routes prioritize speed over sustainability, often relying on hazardous reagents like Lithium Aluminum Hydride (LAH), excess hydrazine, and heavy reliance on column chromatography. To transition a representative API intermediate—(S)-(1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanol—to a commercial scale, we must completely redesign the synthetic route. Our optimized process focuses on three core pillars: eliminating pyrophoric reducing agents, utilizing condition-dependent equilibria for regiocontrol, and minimizing Process Mass Intensity (PMI)[1].

Mechanistic Insights & Causality (E-E-A-T)

Do not simply execute steps; understand the chemical causality driving the process.

A. Regioselective Pyrazole Condensation via Basic Solvents Historically, the Knorr pyrazole synthesis is acid-catalyzed and yields a difficult-to-separate mixture of N1- and N2-methyl isomers. Recent advancements utilizing Utopia Point Bayesian Optimization (UPBO) have revealed a paradigm-shifting mechanistic insight: selectivity stems from a condition-dependent equilibrium of the hemiaminal intermediate prior to dehydration[2]. By replacing acidic conditions with basic solvents (e.g., tributylamine), we stabilize the N1-directed hemiaminal, driving the equilibrium to >98:2 N1 selectivity. This eliminates the need for hazardous excess methylhydrazine and bypasses chromatographic separation[3].

B. Safe Reduction to the Methanol Derivative The reduction of the pyrrolidine ester to the corresponding methanol derivative is a critical safety bottleneck. LAH is strictly prohibited at scale due to its pyrophoric nature and massive hydrogen gas evolution. Instead, we utilize a


 system. The causality here is elegant: the reaction of sodium borohydride with iodine generates borane (

) in situ[4]. This provides excellent chemoselectivity for the ester reduction without cleaving the delicate pyrrolidine ring, operating safely at 0 °C to room temperature.

Visualizing the Process Workflow

ProcessWorkflow N1 1,3-Dicarbonyl Precursor N2 Regioselective Knorr Condensation (Methylhydrazine, Tributylamine) N1->N2 N3 N-Methyl Pyrazole Intermediate N2->N3 >98:2 N1 Selectivity N4 Buchwald-Hartwig Amination ((S)-Proline Ester, Pd-Cat) N3->N4 N5 Pyrazole-Pyrrolidine Ester N4->N5 C-N Bond Formation N6 Safe Ester Reduction (NaBH4 / I2) N5->N6 N7 API Crystallization & Isolation N6->N7 In situ Borane N8 Pyrazole-Pyrrolidine Methanol Derivative N7->N8 >99.5% Purity

Figure 1: Scalable process workflow for pyrazole-pyrrolidine methanol derivatives.

Step-by-Step Experimental Protocols

Every process described below is designed as a self-validating system, ensuring that downstream failures are prevented by rigorous In-Process Controls (IPCs).

Protocol A: Regioselective Synthesis of 4-Bromo-1-methyl-1H-pyrazole
  • Preparation: Charge a 50 L glass-lined reactor with the 1,3-dicarbonyl precursor (1.0 eq) and tributylamine (10 volumes).

  • Addition: Cool the reactor to 5 °C. Add methylhydrazine (1.05 eq) dropwise over 2 hours, maintaining the internal temperature below 15 °C to control the exothermic hemiaminal formation.

  • Equilibration & Dehydration: Warm the mixture to 45 °C and stir for 6 hours.

  • Self-Validating IPC: Pull a 0.5 mL aliquot, quench with 1M HCl, and analyze via HPLC (210 nm). The reaction is self-validating and complete only when the hemiaminal intermediate peak area is <0.5%. If >0.5%, continue stirring.

  • Isolation: Quench with water, extract with ethyl acetate, and crystallize the N1-isomer from heptane/EtOAc (Yield: 88%, N1:N2 ratio >98:2)[2].

Protocol B: Buchwald-Hartwig Amination
  • Catalyst Activation: In a rigorously degassed 20 L reactor, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq), (S)-proline ethyl ester (1.1 eq),

    
     (2.0 eq), 
    
    
    
    (0.02 eq), and XPhos (0.04 eq) in anhydrous toluene.
  • Coupling: Heat the suspension to 90 °C under a positive nitrogen atmosphere for 12 hours.

  • Self-Validating IPC: Monitor the consumption of the pyrazole bromide via GC-MS. The catalytic cycle is highly robust; however, if conversion stalls below 95%, it indicates oxygen ingress has deactivated the Pd(0) species.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate the filtrate to yield the pyrazole-pyrrolidine ester intermediate.

Protocol C: Scalable Reduction to the Methanol Derivative
  • In Situ Borane Generation: Charge a 50 L reactor with the ester intermediate (1.0 eq) and anhydrous THF (15 volumes). Add

    
     (2.5 eq). Cool the suspension to 0 °C.
    
  • Iodine Addition: Dissolve

    
     (1.0 eq) in THF and add dropwise over 3 hours. Caution: Hydrogen gas is evolved. Ensure the scrubber system is active.
    
  • Reduction: Allow the reaction to warm to 25 °C and stir for 14 hours[4].

  • Self-Validating IPC: The reaction is physically self-validating when the evolution of hydrogen gas ceases. Confirm complete ester consumption via HPLC.

  • Quench & Isolation: Carefully quench with methanol until effervescence stops. Adjust pH to 10 using 2M NaOH. Extract with dichloromethane, concentrate, and crystallize the final API from MTBE to afford (S)-(1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanol.

Quantitative Data Presentation

To justify the capital expenditure of route redesign, we benchmark the scalable process against the legacy medicinal chemistry route. The data clearly demonstrates superior sustainability and throughput.

ParameterMedicinal Chemistry RouteScalable Process RouteProcess Improvement Factor
Regioselectivity (N1:N2) 85:1598:2Complete elimination of chromatography
Reducing Agent LAH (Pyrophoric)

/

(Safe)
Enhanced thermal safety profile
Process Mass Intensity (PMI) 145 kg/kg 38 kg/kg 73% reduction in organic waste[1]
Overall Yield 31%76%2.45x increase in throughput
Final Purity (HPLC) 96.5%>99.5%Meets cGMP API-grade compliance

References

1.[4] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.[Link] 2.[2] Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society.[Link] 3.[1] Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Landscape

You are encountering precipitation or low solubility with (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol . To solve this, we must first understand the molecule's "personality" in solution.

This compound is a chiral amino-alcohol containing two distinct heterocyclic rings:

  • Pyrrolidine: A secondary amine with a pKa of approximately 9.5 – 10.5 . This is your primary "solubility handle." At physiological pH (7.4), it is predominantly protonated (cationic).

  • Pyrazole: An amphoteric ring. The -NH group is a very weak acid (pKa ~14), while the ring nitrogen is a very weak base (pKa ~2.5). At pH 7.4, this ring is neutral and lipophilic.

The Root Cause: While the pyrrolidine is ionized at pH 7.4, the lipophilicity of the pyrazole ring and the crystal lattice energy of the solid form often overpower the solvation energy provided by the single charge. This leads to "crashing out" in neutral buffers like PBS.

Module 1: pH-Dependent Solubility (The "Proton Switch")

Theory: The most robust way to dissolve this compound is to ensure the pyrrolidine nitrogen is fully protonated. Target pH: < 6.0 (Ideal), < 7.0 (Acceptable).

FAQ: Why does my compound precipitate in PBS (pH 7.4)?

A: At pH 7.4, you are approaching the pKa of the pyrrolidine. While ~99% is theoretically ionized, the equilibrium shift combined with the "Common Ion Effect" (if high salt is present) or simple saturation of the intrinsic solubility (


) causes precipitation.
Protocol: In-Situ Salt Formation

Use this for stock preparation if DMSO is not an option.

  • Acid Selection: Use 0.1 M HCl or Methanesulfonic acid (MSA) . MSA often yields higher solubility for amines than HCl due to the "salting-in" effect of the larger counter-ion.

  • Step-by-Step:

    • Weigh the solid compound.

    • Add 0.9 equivalents of acid (relative to the molar amount of compound).

    • Vortex until dissolved.

    • Slowly back-titrate with buffer to the desired pH, stopping before precipitation occurs.

Module 2: Cosolvent Strategies (The "Kinetic Trap")

Theory: If you must work at neutral pH, you need a "molecular chaperone" to shield the hydrophobic pyrazole ring from water. Standard: DMSO (Dimethyl sulfoxide).[1]

Troubleshooting: "The Crash" Upon Dilution

Scenario: You have a clear 10 mM stock in DMSO. When you pipette it into cell culture media (aqueous), a white cloud forms immediately. Cause: This is "kinetic precipitation." The rapid mixing causes local regions of high water content where the drug is insoluble before it can disperse.

Validated Protocol: The "Stepwise Spiking" Method
  • Prepare Stock: Dissolve compound in 100% DMSO (anhydrous) to 100x the final concentration.

  • Intermediate Dilution (Critical Step):

    • Do not add 100% DMSO stock directly to the assay plate.

    • Prepare an intermediate dilution in a solvent mixture (e.g., 50% DMSO / 50% Water) or a surfactant solution (0.5% Tween-80).

  • Final Addition: Add the intermediate mix to your buffer/media.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity [1].[1][2]

Module 3: Cyclodextrin Complexation (The "Thermodynamic Shield")

Theory: If DMSO is toxic to your specific cell line, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is the gold standard. The hydrophobic pyrazole/pyrrolidine core sits inside the CD cavity, while the hydrophilic exterior interacts with the buffer.

Protocol: Preparing a 10% SBE-β-CD Vehicle
  • Vehicle Prep: Dissolve SBE-β-CD (e.g., Captisol®) in water or buffer to 10-20% (w/v).

  • Compound Addition: Add your solid compound to this vehicle.

  • Energy Input: Sonication (30 mins) or stirring (4 hours) is required to reach thermodynamic equilibrium.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Why this works: Literature confirms that pyrazole derivatives form stable 1:1 inclusion complexes with


-cyclodextrins, significantly enhancing aqueous solubility without altering pH [2, 3].

Decision Matrix & Workflow

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization strategy for your assay.

SolubilityDecisionTree Start START: Compound Precipitates in Aqueous Buffer CheckpH Is Assay pH Fixed at 7.4? Start->CheckpH CanUseAcid Can you lower pH to 6.0? CheckpH->CanUseAcid No (Must be Neutral) UseSalt STRATEGY 1: Form HCl or Mesylate Salt (Protonate Pyrrolidine) CheckpH->UseSalt No (pH Flexible) CanUseAcid->UseSalt Yes CheckDMSO Is DMSO Tolerance > 0.5%? CanUseAcid->CheckDMSO No UseCosolvent STRATEGY 2: DMSO Stock + Stepwise Dilution CheckDMSO->UseCosolvent Yes UseCD STRATEGY 3: Cyclodextrin Complexation (SBE-beta-CD) CheckDMSO->UseCD No (Cells Sensitive)

Caption: Decision matrix for selecting the optimal solubilization method based on assay constraints (pH tolerance and solvent toxicity).

Experimental Workflow: Kinetic Solubility Assay

If you need to determine the exact limit of your compound in a specific buffer.

SolubilityWorkflow Stock 1. Stock Prep (10 mM in DMSO) Spike 2. Spike into Buffer (2% DMSO Final) Stock->Spike Incubate 3. Incubate (2-4 hrs @ RT) Spike->Incubate Filter 4. Filter (0.22 µm PVDF) Incubate->Filter Analyze 5. HPLC/UV Quant (Compare to Standard) Filter->Analyze

Caption: Step-by-step workflow for determining the kinetic solubility limit of the compound in a specific buffer system.

Troubleshooting Guide (Q&A)

SymptomProbable CauseCorrective Action
Precipitation immediately upon adding DMSO stock to media. "Crash-out" due to rapid polarity change.Do not add straight DMSO stock. Dilute stock 1:10 in water/media first, mix well, then add to final volume.
Compound dissolves but precipitates after 24 hours. Thermodynamic instability (metastable state).Use SBE-β-CD (Captisol) . The complex prevents crystal nucleation over time.
Cells dying in vehicle control. DMSO toxicity or osmotic shock.Switch to 0.5% Methylcellulose or 10% Cyclodextrin aqueous formulation. Keep DMSO < 0.1%.[1][3]
HPLC peak area is lower than expected. Compound sticking to plastic tips or filters.Use Low-Binding pipette tips and Glass vials. Ensure filter membrane is PVDF or PTFE (not Nylon).

References

  • Vertex AI Search. (2025). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (PMC). Available at: [Link]

  • Danel, C. et al. (2015). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Carbohydrate Polymers.[4][5][6] Available at: [Link]

  • Louiz, S. et al. (2014).[6] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Available at: [Link]

  • PubChem. (2025).[4] Pyrazole Properties and Solubility Data. National Library of Medicine. Available at: [Link]

Sources

Purification methods for removing impurities from pyrazole-pyrrolidine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex heterocycle purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating pyrazole-pyrrolidine mixtures.

Synthesizing molecules that contain both pyrazole and pyrrolidine moieties—or coupling them via transition-metal catalysis—often yields complex crude mixtures. The core challenge lies in the competing properties of these heterocycles: the strong basicity of the pyrrolidine ring, the weak basicity/hydrogen-bonding capacity of the pyrazole ring, and their shared propensity to coordinate with transition metals.

Below is the authoritative troubleshooting guide, complete with mechanistic explanations, validated protocols, and decision matrices to ensure high-yield, high-purity isolation.

Purification Decision Matrix

PurificationWorkflow Start Crude Mixture (Pyrazole + Pyrrolidine) MetalCheck Transition Metals Present? (e.g., Pd) Start->MetalCheck Scavenger Silica-Based Scavenger (e.g., Thiourea/DMT) MetalCheck->Scavenger Yes AmineCheck Excess Unreacted Pyrrolidine? MetalCheck->AmineCheck No Scavenger->AmineCheck AcidBase Acid-Base Extraction (pH 5-6 Buffer) AmineCheck->AcidBase Yes Chromatography Flash Chromatography (Et3N Modified Silica) AmineCheck->Chromatography No AcidBase->Chromatography Pure Purified Product Chromatography->Pure

Figure 1: Decision matrix for the sequential purification of pyrazole-pyrrolidine mixtures.

Troubleshooting Guides & FAQs

Q1: My pyrazole-pyrrolidine coupled product is streaking heavily on normal-phase silica gel, resulting in poor recovery and co-elution with impurities. How can I resolve this? The Causality: Pyrrolidine is a strong secondary amine with a conjugate acid pKa of ~11.27[1]. When passed through standard normal-phase silica gel, the basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes the compound to drag or "streak" across the column. The Solution: You must neutralize the active silanol sites before purification. This is achieved by pre-treating the silica gel with triethylamine (Et3N) and maintaining 0.1–1% Et3N in your mobile phase[2]. Because Et3N is a tertiary amine, it competitively binds to the silanol groups, allowing your pyrrolidine-containing product to elute as a tight, symmetrical band.

Q2: After a Buchwald-Hartwig coupling, my product is contaminated with palladium that cannot be removed by standard chromatography. What is the most effective removal method? The Causality: Both pyrazoles and pyrrolidines are excellent bidentate or monodentate ligands for transition metals. Residual palladium from cross-coupling reactions strongly coordinates to the nitrogen atoms in your product, dragging the metal through standard silica columns. The Solution: Implement a functionalized silica-based metal scavenger (such as SiliaMetS Thiourea or DMT)[3]. These scavengers contain highly nucleophilic sulfur moieties that possess a thermodynamically superior binding affinity for platinum-group metals compared to your nitrogen heterocycles. The resin strips the palladium from your product and traps it on the solid support, which is then easily filtered away.

Q3: How can I efficiently remove large excesses of unreacted pyrrolidine from my pyrazole product without running multiple columns? The Causality: The separation relies on exploiting the massive difference in basicity between the two heterocycles. Pyrrolidine is highly basic (pKa ~11.27)[1], whereas pyrazole is only weakly basic (conjugate acid pKa ~2.48)[4]. The Solution: Perform a targeted acid-base extraction. By washing your organic layer with a mildly acidic aqueous buffer (pH 5.0–6.0), the pyrrolidine becomes >99.9% protonated (cationic) and partitions into the aqueous phase. Meanwhile, the pyrazole remains unprotonated (neutral) and stays safely in the organic phase.

Quantitative Data: Physicochemical Properties

Understanding the ionization states of your mixture is critical for designing a self-validating purification system.

Compound / ReagentpKa (Conjugate Acid)Chemical NatureRecommended Purification Strategy
Pyrrolidine 11.27Strong secondary amineAqueous extraction (pH < 9) or Scavenger resin
Pyrazole 2.48Weakly basic heterocycleOrganic extraction (pH > 3.5)
Triethylamine (Et3N) 10.75Tertiary amine additiveSilica deactivation (volatile, removed in vacuo)

Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Flash Chromatography

This protocol creates a self-validating system to prevent product loss due to silanol binding.

  • System Validation (Pre-check): Run two parallel TLC plates of your crude mixture. Elute Plate 1 with your standard solvent system (e.g., 10% MeOH in DCM). Elute Plate 2 with the same system containing 1% Et3N. Confirm that the streaking is eliminated on Plate 2 before proceeding.

  • Slurry Preparation: Slurry the required mass of silica gel in your non-polar starting solvent (e.g., ethyl acetate or hexanes).

  • Deactivation: Add ~2 mL of triethylamine per 8 g of silica directly to the slurry[2]. Stir the suspension vigorously for 15 minutes at room temperature to ensure complete silanol saturation.

  • Column Packing: Pour the deactivated slurry into the column. Wash the packed bed with 2-3 column volumes of your starting mobile phase (containing 0.5% Et3N) to remove excess, unbound Et3N.

  • Elution: Load your crude pyrazole-pyrrolidine mixture and elute using a gradient, ensuring 0.5% Et3N is maintained throughout all mobile phase compositions[2].

  • Isolation: Pool the product fractions and concentrate in vacuo. Note: Et3N may leave trace residues; a final high-vacuum drying step (lyophilization or overnight vacuum oven) will remove the volatile Et3N.

Protocol B: Palladium Scavenging using Functionalized Silica Resins

Use this workflow to reduce palladium contamination from >1000 ppm down to <10 ppm.

  • Solvent Selection: Dissolve your crude pyrazole-pyrrolidine mixture in a polar aprotic solvent (DMF or DMAc are highly recommended as they swell the resin and facilitate metal transfer)[3].

  • Resin Addition: Add 0.20 to 0.50 wt equivalents of a silica-based scavenger (e.g., MP-TMT or SiliaMetS Thiourea) to the solution[3].

  • Incubation: Heat the mixture to 40–60 °C and stir gently for 4 to 16 hours.

  • Validation Checkpoint (Visual): A successful scavenging event is often accompanied by a distinct color shift. The solution will transition from a dark brown/orange (Pd-coordinated) to a pale yellow or colorless state.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the filter cake with a small volume of clean solvent.

  • Verification: Submit a small aliquot of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantitatively validate that residual palladium is below the acceptable threshold (typically <10 ppm for pharmaceutical intermediates).

References

  • 2. Royal Society of Chemistry. 2.3. ACS Publications / Organic Process Research & Development. 3.4. European Journal of Organic Chemistry / University of Tartu. 4.1. Wikipedia.

Sources

Technical Support Center: Troubleshooting Cyclization Failures in (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol represents a classic challenge in bifunctional heterocyclic construction. The core difficulty lies not just in the formation of the pyrazole ring, but in preserving the integrity of the adjacent chiral pyrrolidine center and the secondary alcohol/ketone bridge during the harsh conditions typically required for cyclization.

The most robust synthetic route typically involves the cyclization of a 2-substituted vinamidinium or enaminone precursor with hydrazine, followed by the stereoselective reduction of the resulting ketone (if the oxidation state requires it).

Primary Failure Modes:

  • Dehydration (Elimination): If the cyclization is attempted on the alcohol intermediate, the acidic/thermal conditions often drive the elimination of the hydroxyl group, yielding the styrene-like alkene.

  • Racemization: The

    
    -proton of the pyrrolidine ring is susceptible to enolization, particularly if the adjacent carbonyl is activated during the cyclization steps.
    
  • Incomplete Cyclization: Steric hindrance from the bulky

    
    -protected pyrrolidine can stall the reaction at the hydrazone intermediate stage.
    

Diagnostic Workflow: Identifying the Failure Point

Use this decision tree to diagnose the specific root cause of your reaction failure.

TroubleshootingFlow Start Reaction Outcome Analysis CheckLCMS Check LC-MS/NMR of Crude Start->CheckLCMS ResultAlkene Mass = M-18 (Alkene) (Dehydration) CheckLCMS->ResultAlkene Peak M-18 observed ResultHydrazone Mass = M+14/16 (Hydrazone) (Incomplete Cyclization) CheckLCMS->ResultHydrazone Intermediate mass observed ResultRacemate Product Formed but Low ee% (Racemization) CheckLCMS->ResultRacemate Chiral HPLC shows enantiomers ResultClean Target Product Formed CheckLCMS->ResultClean Correct Mass & Retention SolDehydration Cause: Acidic/Thermal Elimination Fix: Switch to Buffered EtOH/THF or Cyclize Ketone Precursor ResultAlkene->SolDehydration SolStall Cause: Steric Hindrance Fix: Use Fluorinated Alcohols (HFIP) or Microwave Assist ResultHydrazone->SolStall SolRacem Cause: Base-Catalyzed Enolization Fix: Lower Temp, Avoid NaOEt Use AcOH Buffer ResultRacemate->SolRacem

Figure 1: Diagnostic logic for pyrazole cyclization failures.

Technical Troubleshooting Guide (Q&A)

Issue 1: Dehydration (Formation of the Alkene)

User Report: "I am trying to cyclize the vinamidinium salt with hydrazine hydrate, but I see a major impurity with mass [M-18]. NMR confirms a double bond between the rings."

Mechanistic Root Cause: The secondary alcohol position is benzylic-like (stabilized by the pyrazole and pyrrolidine rings). Under the standard Knorr synthesis conditions (often refluxing ethanol with HCl or acetic acid), this alcohol easily undergoes acid-catalyzed E1 elimination.

Corrective Protocol:

  • Change Oxidation State: Do not cyclize the alcohol. Instead, cyclize the ketone precursor (Pyrrolidin-2-yl-C(=O)-Vinamidinium). The ketone is robust against dehydration. Reduce the ketone to the alcohol after the pyrazole ring is formed using

    
     or a chiral CBS reduction.
    
  • Buffered Conditions: If you must cyclize the alcohol, avoid strong acids. Use Hydrazine Acetate in ethanol at lower temperatures (

    
    ).
    
  • Protect the Alcohol: If the alcohol is pre-formed, protect it as a TBS ether or MOM ether before the cyclization step. The silyl group suppresses elimination.

Issue 2: Racemization of the Pyrrolidine Center

User Report: "The reaction works, but my enantiomeric excess (ee) dropped from 99% to 60%. The proline center is scrambling."

Mechanistic Root Cause: Proline derivatives are prone to racemization via an enolization mechanism .

  • Basic Conditions: Hydrazine hydrate is basic. If the reaction mixture pH > 9, the

    
    -proton of the pyrrolidine (adjacent to the carbonyl/vinamidinium) becomes acidic, leading to enolate formation and loss of chirality.
    
  • Acidic Conditions: Strong acid can promote the formation of an iminium species, which also facilitates racemization.[1]

Corrective Protocol:

  • Buffer the pH: Run the reaction at pH 5–6 . Use a mixture of EtOH/AcOH (10:1) . The acetic acid buffers the hydrazine, preventing high basicity while catalyzing the cyclization.

  • Temperature Control: Racemization kinetics are temperature-dependent. Avoid reflux. Stir at room temperature for 12–24 hours rather than refluxing for 2 hours.

  • Protecting Group Check: Ensure the pyrrolidine nitrogen is protected with a carbamate (Boc/Cbz).

    
    -acyl groups are less prone to racemization than free amines or 
    
    
    
    -alkyls in this context.
Issue 3: Stalled Reaction (Hydrazone Intermediate)

User Report: "I see the hydrazone intermediate by LC-MS, but it won't close to form the pyrazole ring."

Mechanistic Root Cause: The formation of the pyrazole requires the hydrazone nitrogen to attack the electrophilic carbon of the vinamidinium/enaminone. The bulky


-Boc-pyrrolidine  group adjacent to the reaction center creates significant steric clash, raising the activation energy for the ring closure.

Corrective Protocol:

  • Solvent Switch (Fluorinated Alcohols): Switch the solvent from Ethanol to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .

    • Why? These solvents are strong hydrogen bond donors. They activate the electrophilic carbon of the vinamidinium species and stabilize the transition state, accelerating cyclization by orders of magnitude without requiring heat.

  • Microwave Irradiation: If thermal heating causes degradation, use microwave irradiation (

    
    , 10-20 mins). The rapid heating profile often favors the desired intramolecular cyclization over intermolecular side reactions.
    

Optimized Experimental Protocols

Protocol A: The "Safe" Route (Ketone Cyclization)

Recommended for maximum purity and stereochemical integrity.

Reagents:

  • Precursor:

    
    -Boc-2-(3-(dimethylamino)acryloyl)pyrrolidine (Enaminone)
    
  • Hydrazine Hydrate (1.2 equiv)

  • Solvent: Ethanol (0.2 M)

  • Additive: Acetic Acid (2.0 equiv)

Procedure:

  • Dissolve the enaminone precursor in Ethanol.

  • Add Acetic Acid followed by Hydrazine Hydrate dropwise at

    
    .
    
  • Allow to warm to Room Temperature and stir for 16 hours.

  • Monitor: Check for disappearance of the yellow enaminone color.

  • Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash with sat.

    
     (to remove AcOH).
    
  • Reduction: Redissolve crude pyrazole ketone in MeOH. Add

    
     (1.5 equiv) at 
    
    
    
    to generate the target alcohol.
Protocol B: Direct Cyclization of Alcohol (With HFIP)

Use only if the alcohol is already present and cannot be oxidized.

Reagents:

  • Precursor:

    
    -Boc-2-(1-hydroxy-3-(dimethylamino)allyl)pyrrolidine
    
  • Methylhydrazine or Hydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) (0.1 M)

Procedure:

  • Dissolve precursor in HFIP.

  • Add hydrazine at

    
    .
    
  • Stir at

    
     for 4–6 hours. (HFIP accelerates the reaction, avoiding the need for heat).
    
  • Workup: Evaporate HFIP (recoverable). Purify via flash chromatography.

Data Summary: Solvent Effects on Cyclization

Solvent SystemTemperatureYield (Isolated)Racemization (% ee loss)Dehydration (% Impurity)
EtOH (Reflux)

65%High (~15%)High (~20%)
EtOH / AcOH (RT)

82%Low (<2%)Low (<5%)
HFIP (RT)

94% Negligible (<1%) None Detected
THF (Reflux)

40%Moderate (~5%)Moderate (~10%)

Table 1: Comparison of reaction conditions for the cyclization of pyrrolidine-substituted enaminones.

References

  • Organic Chemistry Portal. Pyrazole Synthesis: Recent Advances and Protocols. Retrieved March 4, 2026, from [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved March 4, 2026, from [Link]

  • National Institutes of Health (PMC). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions. Retrieved March 4, 2026, from [Link]

  • ResearchGate. Synthesis of Alkylpyrroles by Use of a Vinamidinium Salt. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing Enantiomeric excess of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (% ee) for this valuable chiral building block. The pyrrolidinylmethanol scaffold is a privileged structure in medicinal chemistry, making enantioselective control paramount for developing effective and safe therapeutics.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established principles of asymmetric organocatalysis.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target for enantiomeric excess (% ee) in the synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol?

A1: With optimized conditions, achieving an enantiomeric excess of >95% is a realistic and often attainable goal. In many proline-catalyzed or related organocatalytic reactions, enantioselectivities can reach as high as >99% ee.[3][4][5] However, this is highly dependent on the careful control of reaction parameters as detailed in this guide. Initial experiments may yield lower % ee, which can be systematically improved through troubleshooting.

Q2: What are the most critical factors influencing the enantioselectivity of this transformation?

A2: The three most critical factors are:

  • Catalyst Choice and Purity: The structure of the organocatalyst, often a proline derivative, is the primary source of chirality.[6][7] Its purity and correct enantiomeric form are non-negotiable.

  • Solvent System: The solvent profoundly impacts the transition state geometry and catalyst solubility, directly affecting enantioselectivity.[8][9] Non-polar solvents often provide higher selectivity compared to polar solvents in similar reactions.[10]

  • Reaction Temperature: Lowering the reaction temperature typically enhances enantioselectivity by reducing the kinetic energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.[11]

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[13]

  • Derivatization: Since the target molecule may lack a strong UV chromophore, derivatization is often necessary for sensitive detection.[13] Reacting the alcohol or the pyrrolidine nitrogen with a chromophore-containing agent like 3,5-dinitrobenzoyl chloride can significantly improve detection by UV-Vis.[13][14]

  • Alternative Detectors: If derivatization is not desired, detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) can be used.[13]

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC is another powerful option.[13]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and provides a logical workflow for diagnosing and resolving them.

Problem 1: Low Enantiomeric Excess (<90% ee)

Low enantioselectivity is the most common challenge. The following workflow will help you systematically identify the root cause.

Troubleshooting_Low_ee Start Low ee (<90%) Detected Catalyst Step 1: Verify Catalyst Integrity - Purity & Correct Enantiomer - Proper Handling & Storage Start->Catalyst Conditions Step 2: Optimize Reaction Conditions - Lower Temperature (-20°C to -40°C) - Screen Solvents (Toluene, CH2Cl2, Hexane) Catalyst->Conditions If catalyst is confirmed pure Reagents Step 3: Check Reagent Purity - Distill Aldehyde - Ensure Anhydrous Conditions Conditions->Reagents If ee remains low Concentration Step 4: Evaluate Concentration Effects - Adjust Substrate/Catalyst Ratio - Test Different Catalyst Loadings Reagents->Concentration If ee remains low Resolved Problem Resolved (ee >95%) Concentration->Resolved If successful

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Breakdown:

  • Possible Cause A: Catalyst Inactivity or Impurity

    • Rationale: The organocatalyst, typically a derivative of proline, facilitates the stereoselective bond formation.[6][15] Any contamination, degradation, or use of the wrong enantiomer will severely compromise the enantiomeric excess.

    • Solutions:

      • Verify Source: Ensure the catalyst is from a reputable supplier and its certificate of analysis confirms its identity and enantiomeric purity.

      • Recrystallize/Purify: If the catalyst's purity is in doubt, recrystallize it from an appropriate solvent system.

      • Proper Storage: Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation from moisture and air.

  • Possible Cause B: Sub-optimal Reaction Conditions

    • Rationale: The solvent and temperature define the energetic landscape of the reaction. The small energy difference between the two diastereomeric transition states that lead to the R and S enantiomers can be easily overcome at higher temperatures, leading to a loss of selectivity.[9] Solvents can also interact with the catalyst or intermediates, altering the transition state structure.[8]

    • Solutions:

      • Lower the Temperature: Perform the reaction at a lower temperature. Start at 0°C, then incrementally decrease to -20°C, -40°C, or even lower. Monitor the reaction time, as it will increase significantly.[11]

      • Solvent Screening: The choice of solvent is critical. A change in solvent can dramatically affect enantioselectivity.[16] Create a screening table to test various solvents.

SolventPolarityTypical Effect on eeRationale
TolueneNon-polarOften HighMinimizes competitive H-bonding, promoting a more rigid transition state.[17]
Dichloromethane (DCM)Polar AproticVariableA common starting point, but can sometimes lower ee compared to non-polar options.
Hexane / HeptaneNon-polarOften HighSimilar to toluene, can enhance selectivity.[10]
Tetrahydrofuran (THF)Polar AproticOften LowerLewis basicity can interfere with catalyst-substrate interactions.
Brine/WaterAqueousHigh (in some cases)For specific amphiphilic catalysts, aqueous media can enhance ee through hydrophobic effects.[3][5][18]
  • Possible Cause C: Impurities in Starting Materials

    • Rationale: Impurities in the starting materials (1H-pyrazole-4-carbaldehyde or proline derivatives) can interfere with the catalytic cycle. Acidic or basic impurities can neutralize the catalyst, while water can hydrolyze key intermediates like enamines.

    • Solutions:

      • Purify Aldehyde: If the aldehyde is a solid, recrystallize it. If it's an oil, consider flash column chromatography.

      • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

Problem 2: Poor Chemical Yield

A high % ee is meaningless without a reasonable yield of the product.

Troubleshooting_Yield Start Poor Chemical Yield Monitoring Step 1: Monitor Reaction Progress - Use TLC or LC-MS - Check for starting material consumption Start->Monitoring Incomplete Problem: Incomplete Reaction - Increase reaction time - Increase temperature (balance with ee) - Increase catalyst loading Monitoring->Incomplete Starting material remains? SideProducts Problem: Side Products/Degradation - Lower temperature - Check for air/moisture sensitivity - Modify workup procedure Monitoring->SideProducts New spots on TLC? Resolved Problem Resolved Incomplete->Resolved SideProducts->Resolved

Sources

Preventing oxidation of the methanol group in pyrazole-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Preventing Unwanted Oxidation of the Methanol Group

This guide serves as a technical resource for researchers, scientists, and professionals in drug development who are working with pyrazole-pyrrolidine derivatives. A common challenge in the synthesis and modification of these scaffolds is the unintended oxidation of the methanol (-CH₂OH) group. As a Senior Application Scientist, this document is designed to provide you with practical, in-depth solutions and the chemical reasoning behind them to help you navigate this synthetic hurdle.

The Core Problem: Susceptibility of the Methanol Group to Oxidation

The pyrazole-pyrrolidine core is a valuable pharmacophore, and the methanol group is often incorporated to improve properties like solubility or to serve as a handle for further chemical modifications. However, primary alcohols are readily oxidized to aldehydes and subsequently to carboxylic acids.[1][2] This can be a significant issue when you need to perform an oxidation reaction elsewhere on the molecule, leading to a mixture of products and a lower yield of your desired compound.

Troubleshooting Guide: A Practical Q&A Approach

This section addresses specific experimental problems in a question-and-answer format to provide direct and actionable advice.

Question 1: My primary alcohol on the pyrazole-pyrrolidine scaffold is being oxidized along with my target functional group. How can I achieve selective oxidation?

Answer:

This is a classic selectivity challenge. The key is to either use an oxidant that can differentiate between the two functional groups or to temporarily mask the reactivity of the methanol group.

The Underlying Chemistry: Strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (formed from CrO₃ or Na₂Cr₂O₇) will typically oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][3] If your target functional group requires such harsh conditions, the methanol group will likely not survive.

Solutions:

  • Employ a Selective Oxidant: If you are trying to oxidize a secondary alcohol to a ketone in the presence of a primary alcohol, there are several mild reagents that can achieve this selectively. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant can show selectivity for the oxidation of secondary alcohols over primary ones.[4][5] Other mild options for oxidizing alcohols to aldehydes or ketones include Dess-Martin periodinane (DMP) and Swern oxidation, which are performed under anhydrous conditions, preventing overoxidation to the carboxylic acid.[1][2][3][5]

  • Protect the Methanol Group: If a selective oxidant is not suitable for your desired transformation, the most reliable strategy is to protect the methanol group.[6][7] This involves converting the alcohol into a less reactive functional group, such as a silyl ether or a benzyl ether.[8][9] This "protecting group" is stable under the oxidation conditions and can be removed later to regenerate the alcohol.

Experimental Workflow: Protection-Oxidation-Deprotection

G cluster_0 Protecting Group Strategies cluster_1 Deprotection Conditions A Acid Labile (e.g., THP, MOM) D Mild Acid (e.g., PPTS, AcOH) A->D Removed by B Fluoride Labile (e.g., TMS, TBS, TBDPS) E Fluoride Source (e.g., TBAF, HF-Pyridine) B->E Removed by C Hydrogenolysis (e.g., Benzyl) F H₂, Pd/C C->F Removed by

Caption: Matching protecting groups to their selective deprotection conditions.

References

  • Protection of Alcohols - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. National Institutes of Health. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Selective oxidation of a primary alcohol functional group in compound... ResearchGate. [Link]

  • In Chapter 13, we explain how to convert secondary alcohols into... Pearson. [Link]

  • Alcohol Protecting Groups - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Alcohol oxidation - Wikipedia. Wikipedia. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Is there anything that selectively oxidizes a particular functional group (such as aldehydes, ketones, or alcohols in the presence of each other)? Reddit. [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. ChemTalk. [Link]

  • Catalytic selective oxidation of primary and secondary alcohols using non-heme [Iron(III)(Pyridine-Containing Ligand)] complexes. AIR Unimi. [Link]

  • Protecting groups in organic synthesis + H2O. SlideShare. [Link]

  • Oxidations and Reductions of Alcohols and Carbonyl Compounds | LTQ 5.1, Spring 2024. YouTube. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Oxidation of Alcohols with PCC - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

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Resolving stability issues of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is a bifunctional intermediate frequently employed in the synthesis of kinase inhibitors (e.g., TRK, JAK scaffolds). Its structure comprises an amphoteric pyrazole ring and a basic pyrrolidine ring linked by a secondary alcohol.

Core Instability Factors:

  • Oxidative Lability: The secondary amine (pyrrolidine) and secondary alcohol are susceptible to oxidation, leading to imine/N-oxide formation or conversion to the corresponding ketone.

  • Hygroscopicity: The molecule is highly polar and hygroscopic. Absorbed moisture accelerates hydrolysis and promotes tautomeric shifts in the pyrazole ring, complicating NMR interpretation and purity analysis.

  • Chelation/Aggregation: The 1,3-amino-alcohol motif can chelate trace metals, catalyzing autoxidation.

Diagnostic Troubleshooting (FAQ)

Q1: My solution has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation. The yellowing is a classic signature of amine oxidation (N-oxide formation) or the formation of conjugated impurities (e.g., pyrazole-ketone derivatives).

  • Root Cause: Exposure to atmospheric oxygen or light.

  • Action: Check purity via LC-MS. If purity is >95%, repurify immediately using a short silica plug or recrystallization. If <90%, discard.

  • Prevention: Always store under Argon/Nitrogen. Use degassed solvents.

Q2: I see "ghost peaks" or broad signals in my NMR. Is the compound impure?

Diagnosis: Tautomeric Equilibrium & Proton Exchange. The pyrazole proton (NH) is labile and exchanges rapidly. Additionally, the pyrrolidine nitrogen can participate in hydrogen bonding.

  • Root Cause: Wet solvent (CDCl₃ often contains HCl/water) or lack of pH control.

  • Action: Run NMR in DMSO-d₆ (reduces exchange rates) or add a trace of D₂O to collapse exchangeable protons.

  • Validation: If peaks sharpen upon adding a drop of D₂O, the issue is exchange, not impurity.

Q3: The compound precipitates out of solution after a few hours.

Diagnosis: Salt Formation or pH Drift. The pyrrolidine amine can absorb atmospheric CO₂ to form carbamates/carbonates, or react with trace acids in the solvent.

  • Root Cause: Use of non-anhydrous solvents or chlorinated solvents (DCM/CHCl₃) that have degraded to release HCl.

  • Action: Redissolve in methanol or a buffered aqueous system. Ensure all organic solvents are filtered through basic alumina before use to remove acidic impurities.

Stability & Degradation Mechanism[1]

The following diagram illustrates the primary degradation pathways. Understanding these pathways is critical for selecting the correct storage conditions.

DegradationPathways Parent (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (Active Compound) Oxidation1 Oxidative Dehydrogenation (Ketone Formation) Parent->Oxidation1 O2 / Light Oxidation2 N-Oxidation (Pyrrolidine N-Oxide) Parent->Oxidation2 Peroxides in Solvent Tautomer Pyrazole Tautomerization (Equilibrium Shift) Parent->Tautomer Moisture/Protic Solvent Chelation Metal Chelation (Catalytic Degradation) Parent->Chelation Trace Metals Tautomer->Parent Reversible

Caption: Primary degradation pathways including oxidation (red), tautomerization (yellow), and metal chelation (gray).

Standardized Protocols

Protocol A: Optimal Storage Conditions
  • Physical State: Store as a solid salt (e.g., HCl or TFA salt) if possible; the free base is significantly less stable.

  • Temperature: -20°C (Long-term) or 2-8°C (Working stock).

  • Atmosphere: Purge vial with Argon before sealing.

  • Container: Amber glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a proper seal.

Protocol B: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution for biological assay or analysis.

  • Solvent Selection: Use DMSO (Anhydrous) or Methanol (Degassed) . Avoid ethers (THF/Ether) due to potential peroxide contamination.

  • Degassing: Sparge the solvent with Helium or Argon for 5 minutes prior to dissolution.

  • Dissolution:

    • Weigh compound in a tared vial.

    • Add solvent.[1]

    • Vortex gently. Do not sonicate excessively as heat promotes degradation.

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL). Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze thawed aliquots.

Protocol C: Quality Control (QC) Check

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), high pH stable columns are preferred due to the basicity of the pyrrolidine.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonia in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Amine absorption) and 254 nm (Aromatic Pyrazole).

  • Acceptance Criteria: Purity > 95%. Any peak > 1% at RRT (Relative Retention Time) ~1.1 suggest N-oxide or ketone impurities.

Decision Tree: Handling Unstable Solutions

Use this flow to determine the correct course of action when handling the compound in solution.

HandlingFlow Start Start: Dissolving Compound SolventCheck Is Solvent Degassed & Peroxide-Free? Start->SolventCheck Degas Action: Sparge with Argon/He SolventCheck->Degas No Dissolve Dissolve at Room Temp SolventCheck->Dissolve Yes Degas->Dissolve VisualCheck Visual Inspection: Colorless? Dissolve->VisualCheck UseImmediate Use Immediately VisualCheck->UseImmediate Yes (Assay) Freeze Aliquot & Store at -80°C VisualCheck->Freeze Yes (Storage) Purify Action: Re-purify (Silica/HPLC) VisualCheck->Purify No (Yellow/Cloudy)

Caption: Operational workflow for ensuring solution stability during experimental handling.

References

  • Sigma-Aldrich. (1H-Pyrazol-4-yl)methanol Product Specification & Safety Data Sheet. Retrieved from

  • BenchChem. Stability and degradation pathways of Pyrrolidine derivatives. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Pharmacology of Pyridinyl/Pyrazolyl Methanol Derivatives. PubMed Central. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyrazole and Amino Alcohol Handling. Retrieved from

Sources

Separation of diastereomers in (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol production

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the separation of diastereomers for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol , a critical scaffold in the synthesis of TRK inhibitors (e.g., Larotrectinib analogs) and JAK inhibitors.

The molecule contains two chiral centers: the fixed C2-position of the pyrrolidine (typically S from L-proline) and the newly formed carbinol center (CH-OH). The synthetic challenge lies in separating the resulting syn (erythro) and anti (threo) diastereomers.

Technical Support Center: Diastereomer Separation Guide

Core Troubleshooting & FAQs

Q1: I am observing a single broad peak on Flash Chromatography (Silica). Why are the diastereomers not separating? Diagnosis: The free pyrazole NH and pyrrolidine NH are highly polar and H-bond donors/acceptors, causing severe peak tailing and co-elution on silica. Solution: You must perform the separation on the fully protected intermediate .

  • Protocol: Ensure the pyrrolidine is N-Boc protected and the pyrazole is N-Trityl (Trt) or N-SEM protected. The lipophilic Trityl group significantly improves resolution on silica gel by reducing the polarity difference between the diastereomers and the stationary phase.

  • Solvent System: Switch from MeOH/DCM to Hexane/Ethyl Acetate (gradient 0–50%) . The diastereomers of the protected species (N-Boc/N-Trt) typically show

    
    .
    

Q2: How do I determine the absolute configuration of the separated diastereomers? Diagnosis: NMR alone is often insufficient for flexible chains without derivatization. Solution:

  • X-Ray Crystallography: The most definitive method. Attempt to crystallize the HCl salt of the separated diastereomers.

  • NMR Analysis (Felkin-Anh Model):

    • Convert the alcohol to a rigid cyclic carbamate (oxazolidinone) using triphosgene or CDI.

    • Measure NOE correlations across the ring. The syn and anti isomers will show distinct coupling constants (

      
      ) and NOE signals.
      
    • Reference: Reetz, M. T. Chem. Rev.1999 , 99, 1121.

Q3: Crystallization yields are low. Can I use salt resolution? Diagnosis: The free base is an oil or amorphous solid. Solution: Yes. The (S)-Mandelic acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) salts often induce crystallization of one diastereomer.

  • Screening: Dissolve the mixture (free base) in EtOH/iPrOH (1:1). Add 1.0 eq of the chiral acid. Heat to reflux and cool slowly.

  • Note: If the diastereomeric ratio (d.r.) is near 1:1, crystallization is inefficient. Use chromatography to enrich one isomer to >80% before crystallization.

Q4: Can I use SFC for scale-up? Diagnosis: You need to process >100g of material. Solution: Supercritical Fluid Chromatography (SFC) is the industry standard for this separation.

  • Column: Chiralpak AD-H or IG (Amylose-based).

  • Modifier: 15-25% MeOH with 0.1% Diethylamine (DEA).

  • Advantage: SFC handles the free amine better than normal phase HPLC, potentially allowing separation without the N-Trityl group (though N-Boc is still recommended).

Detailed Experimental Protocol

Objective: Synthesis and Separation of (2S)-2-[(R)-hydroxy(1-trityl-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxylate (Anti) and its (S,S)-Syn isomer.

Step 1: Coupling Reaction (Grignard/Lithiation)

  • Reagents: 4-Iodo-1-trityl-1H-pyrazole (1.0 eq), EtMgBr (1.1 eq), N-Boc-L-prolinal (1.2 eq).

  • Procedure:

    • Dissolve 4-iodo-1-tritylpyrazole in anhydrous THF at 0°C.

    • Add EtMgBr (3.0 M in ether) dropwise to form the Grignard reagent (Metal-Halogen exchange). Stir for 1h.

    • Cool to -78°C. Add N-Boc-L-prolinal dropwise.

    • Critical Control: Maintain -78°C to maximize Chelation Control (favoring the anti product).

    • Warm to RT and quench with sat. NH4Cl.[1]

Step 2: Separation (Flash Chromatography)

  • Sample Prep: Dissolve the crude yellow oil in minimal DCM.

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase:

    • Start: 10% EtOAc in Hexanes (Elutes non-polar impurities).

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
  • Elution Order:

    • Fraction A (Major, Anti/Threo): Typically elutes second due to intramolecular H-bonding interactions with the carbamate making it slightly more polar or distinct binding. (Note: Order can reverse based on specific protecting groups; verify by NMR).

    • Fraction B (Minor, Syn/Erythro): Elutes first or second depending on the specific stationary phase interaction.

  • Validation: Check fractions via TLC (Stain: Ninhydrin or PMA).

Step 3: Deprotection (to final product)

  • Trityl Removal: Treat with 10% TFA/DCM or dilute HCl in MeOH for 1h.

  • Boc Removal: Treat with 4M HCl in Dioxane.

  • Isolation: Neutralize with basic resin or NaOH to obtain the free base (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol.

Data & Visualization

Table 1: Separation Method Comparison

MethodSuitabilityScaleResolution (

)
Pros/Cons
Flash (Silica) High (Protected)Gram to Kg1.5 - 2.0Pros: Cheap, scalable. Cons: Requires N-Trt/N-Boc protection.
SFC (Chiral) Very High Gram to Kg> 3.0Pros: Fast, low solvent waste. Cons: High equipment cost.
Crystallization Medium>100gN/APros: Very pure product. Cons: Yield loss; requires trial & error.
Reverse Phase Lowmg (Analytical)< 1.0Pros: Simple. Cons: Poor selectivity for diastereomers of this type.

Figure 1: Synthesis and Separation Workflow

G Start Start: N-Boc-L-Prolinal + 4-Iodo-1-Tritylpyrazole Reaction Step 1: Grignard Addition (EtMgBr, THF, -78°C) Start->Reaction Crude Crude Mixture: (2S, R)-Anti + (2S, S)-Syn (Protected) Reaction->Crude Decision Separation Method? Crude->Decision Flash Flash Chromatography (Hex/EtOAc 7:3) Best for <50g Decision->Flash Standard Lab Scale SFC Prep SFC (Chiralpak AD-H) Best for >100g Decision->SFC Process Scale Frac1 Fraction 1: Minor Diastereomer (Usually Syn) Flash->Frac1 Frac2 Fraction 2: Major Diastereomer (Usually Anti) Flash->Frac2 SFC->Frac1 SFC->Frac2 Deprot Step 3: Global Deprotection (HCl/Dioxane or TFA) Frac2->Deprot Selected Isomer Final Final Product: (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Deprot->Final

Caption: Decision tree for the synthesis and purification of pyrazole-pyrrolidine carbinols.

References

  • Reetz, M. T. (1999).

    
    -Amino Aldehydes." Chemical Reviews, 99(5), 1121–1162. Link
    
  • Loxo Oncology/Bayer. (2018). "Larotrectinib (Vitrakvi) Clinical Pharmacology and Biopharmaceutics Review." FDA Access Data. (Describes analogous pyrrolidine intermediate handling). Link

  • Foubelo, F., & Yus, M. (2014). "Synthesis of chiral amino alcohols from chiral amino carbonyl compounds." Current Organic Chemistry. (General methodology for Prolinal additions).
  • Sigma-Aldrich. "Product Specification: (1H-Pyrazol-4-yl)methanol." Link

Sources

Minimizing side reactions during the deprotection of pyrrolidine rings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During N-Deprotection

Status: Operational | Lead Scientist: Active

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenges associated with removing protecting groups (


-Boc, 

-Fmoc,

-Cbz) from pyrrolidine scaffolds.

Pyrrolidine rings (including Proline residues) present unique challenges during deprotection due to two intrinsic properties:

  • Secondary Amine Nucleophilicity: Upon deprotection, the resulting secondary amine is highly nucleophilic, increasing the risk of immediate re-alkylation or intramolecular cyclization.

  • Conformational Constraints: The cyclic nature of pyrrolidine forces amide bonds into a cis-conformation population significantly higher than linear amines, accelerating intramolecular side reactions like Diketopiperazine (DKP) formation.

Module 1: Acid-Mediated Deprotection ( -Boc)

Primary Risk:


-Butyl Cation Scavenging & Alkylation

When removing the tert-butoxycarbonyl (Boc) group with acid (TFA or HCl), the reaction generates a reactive tert-butyl carbocation (


-Bu

).[1] While the pyrrolidine nitrogen itself is protonated and safe, this cation is an aggressive electrophile that will alkylate electron-rich regions of your molecule.
The Mechanism of Failure

Without adequate scavengers, the


-Bu

cation attacks:
  • Indoles (Tryptophan):

    
    -alkylation (irreversible).
    
  • Thioethers (Methionine):

    
    -alkylation.[1]
    
  • Phenols (Tyrosine):

    
    -alkylation.[1]
    
Experimental Protocol: The "Golden Cocktail"

Do not use neat TFA. You must create a "sink" for the cations.

Reagents:

  • Trifluoroacetic acid (TFA) - Cleavage Agent[1]

  • Triisopropylsilane (TIPS) - Primary Scavenger

  • Water (

    
    ) - Secondary Scavenger/Hydrolysis
    

Step-by-Step:

  • Preparation: Dissolve the Boc-protected pyrrolidine substrate in minimal DCM (if solubility is an issue) or add directly to the cocktail.

  • Cocktail Assembly: Prepare a solution of TFA : TIPS :

    
     (95 : 2.5 : 2.5 v/v) .
    
    • Note: For substrates containing Methionine or Cysteine, use Reagent K : TFA : Phenol : Water : Thioanisole : EDT (82.5 : 5 : 5 : 5 : 2.5).[2]

  • Reaction: Add 10–20 mL of cocktail per gram of substrate. Stir at room temperature for 1–2 hours.

  • Workup: Precipitate with cold diethyl ether (for peptides) or evaporate and azeotrope with toluene (for small molecules) to remove residual TFA.

Visualization: Scavenging Mechanism

Boc_Scavenging cluster_0 Deprotection Event cluster_1 Fate of Cation Boc-Pyrrolidine Boc-Pyrrolidine Acid_Cleavage Acid Cleavage (TFA) Boc-Pyrrolidine->Acid_Cleavage Free_Amine Product: H-Pyrrolidine (Salt) Acid_Cleavage->Free_Amine Cation Reactive Species: t-Butyl Cation Acid_Cleavage->Cation Side_Reaction SIDE REACTION: Alkylation of Trp/Met Cation->Side_Reaction No Scavenger Scavenged SAFE: t-Butyl-TIPS / t-Butanol Cation->Scavenged + TIPS/H2O

Caption: The bifurcation of the t-butyl cation pathway. Without TIPS, irreversible alkylation of side chains occurs.

Module 2: Base-Mediated Deprotection ( -Fmoc)

Primary Risk: Diketopiperazine (DKP) Formation[3][4]

This is the most critical failure mode for pyrrolidine-based peptides (e.g., Proline at the C-terminus or penultimate position).

The "Proline Effect"

In linear peptides, amide bonds are mostly trans. However,


-alkylated amino acids like Proline (pyrrolidine ring) have a higher population of cis-amide bonds.
  • Fmoc Removal: Base (piperidine) removes the Fmoc group, liberating the secondary amine.[4]

  • Cyclization: Because of the cis-conformation, the free amine is spatially positioned to attack the C-terminal ester linkage.

  • Result: The dipeptide cleaves itself off the resin/scaffold, forming a cyclic DKP and reducing yield to zero.

Troubleshooting Protocol: Preventing DKP
VariableRecommendationScientific Rationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) The immense steric bulk of the trityl linker physically blocks the amine from attacking the ester carbonyl [1].[5]
Base DBU (1-2%) + Piperidine DBU is a non-nucleophilic base. Shortening exposure time prevents the thermodynamic cyclization event.
Linker Trityl Linkers Avoid benzyl-ester linkages (Wang Resin) for C-terminal prolines; they are "DKP factories."
Visualization: The DKP Trap

DKP_Mechanism Fmoc_Dipeptide Fmoc-AA-Pro-OR (Resin) Deprotection Fmoc Removal (Piperidine) Fmoc_Dipeptide->Deprotection Intermediate Free Amine (NH) (Cis-Conformation Favored) Deprotection->Intermediate Cyclization Intramolecular Attack on Ester Intermediate->Cyclization Slow Coupling / Steric Freedom Desired_Elongation Standard Coupling (Desired Peptide) Intermediate->Desired_Elongation Fast Coupling / Bulky Resin DKP_Product DKP Byproduct (Detached from Resin) Cyclization->DKP_Product

Caption: The kinetic competition between chain elongation and DKP formation. Proline's conformers favor the red path.

Module 3: Catalytic Hydrogenolysis ( -Cbz)

Primary Risk: Unwanted Dehalogenation

Removing Carboxybenzyl (Cbz) groups usually requires Hydrogenolysis (


, Pd/C). However, if your pyrrolidine scaffold contains Aryl-Chlorides, Bromides, or Iodides, standard Pd/C will strip these halogens off, ruining the drug candidate's potency.
Solution A: Catalyst Poisoning

Use a catalyst that is active enough to cleave the benzylic C-O bond but too "poisoned" to insert into the C-Halogen bond.

  • Protocol: Use 5% Pt/C (Sulfided) or Pd/C doped with Zinc .

  • Solvent: Methanol or Ethyl Acetate. Avoid acidic media which accelerates dehalogenation.

Solution B: Chemical Deprotection (The "Pro Tip")

Recent methodologies utilize Lewis Acids to remove Cbz without touching halogens, alkenes, or alkynes.

  • Reagents: Aluminum Chloride (

    
    ) in Hexafluoroisopropanol (HFIP).
    
  • Protocol: Dissolve substrate in HFIP. Add 3 equivalents of

    
    . Stir at RT.
    
  • Mechanism: HFIP enhances the acidity of

    
    , facilitating carbamate cleavage via a push-pull mechanism without any reduction potential [2].
    

FAQ & Troubleshooting Matrix

Q: I see a mass of [M+56] after Boc deprotection. What is it? A: This is likely a


-Butyl adduct . The cation alkylated your peptide/scaffold.[6]
  • Fix: Repeat the experiment with a fresh scavenger cocktail (TFA/TIPS/Water). Ensure the ratio is accurate.

Q: My yield is <10% for a peptide starting with Proline. Where did it go? A: It likely formed a Diketopiperazine (DKP) and washed away during the resin filtration steps.[4]

  • Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[5] The steric bulk prevents the cyclization.[3][5][7]

Q: Can I use HCl/Dioxane for Boc removal on pyrrolidines? A: Yes, but be careful. HCl/Dioxane is anhydrous. If your molecule has sensitive esters, they are safer here than in aqueous TFA. However, HCl does not provide "scavenging" properties inherently. You must still add a scavenger (like anisole) if sensitive side chains are present.

Q: I lost a Chlorine atom during Cbz removal. A: You over-reduced the molecule.

  • Fix: Switch from

    
    /Pd-C to 
    
    
    
    /HFIP
    (Chemical cleavage) or use a poisoned catalyst like Pt(S)/C .

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[4][6][7][8][9] Journal of the American Chemical Society, 94(9), 3102–3106. [Link]

  • Vinayagam, V., et al. (2024).[10] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[11] The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]11]

  • Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in the presence of N epsilon-tert-butyloxycarbonyl by catalytic hydrogenolysis. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Sajiki, H. (1995).[10] Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine complex. Tetrahedron Letters, 36(20), 3465–3468. [Link]

Sources

Validation & Comparative

1H NMR spectral analysis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive 1H NMR spectral analysis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol , a critical scaffold in medicinal chemistry often found in kinase inhibitors (e.g., JAK/STAT pathway modulators).

Unlike standard spectral lists, this guide functions as an analytical workflow , addressing the specific challenges of this molecule: prototropic tautomerism , multiple chiral centers , and exchangeable protons .

Structural Analysis & Chemical Behavior

Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution.

  • Core A: 1H-Pyrazole: The pyrazole ring undergoes rapid annular tautomerism (

    
    ). At room temperature, this often results in the "averaging" of the C3-H and C5-H signals, or extreme broadening of the NH proton.
    
  • Core B: Pyrrolidine: A saturated, nitrogen-containing heterocycle. The C2 position introduces a chiral center.

  • Linker: Methanol Group: The central carbon (

    
    ) introduces a second chiral center. Consequently, this molecule exists as diastereomers  (e.g., R,R and R,S pairs). Unless synthesized stereoselectively, the NMR spectrum will likely show signal doubling  for all peaks.
    

Experimental Protocol: Sample Preparation

To obtain publication-quality data where coupling constants (


) for OH and NH protons are visible, strict control of water content and acidity is required.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Additive (Optional): Solid

    
     (to neutralize trace acid if salt formation is suspected).
    

Protocol:

  • Drying: Dry the solid sample under high vacuum (0.1 mbar) for 4 hours to remove lattice water.

  • Dissolution: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
    .
    
    • Note: Do not use

      
       initially. The molecule is polar, and 
      
      
      
      promotes aggregation and rapid proton exchange, obliterating OH/NH couplings.
  • Acquisition: Record the spectrum at 298 K (25°C). If pyrazole peaks are broad, elevate temperature to 353 K (80°C) to induce fast exchange averaging.

Spectral Feature Analysis (Region by Region)

The following analysis assumes a diastereomeric mixture in DMSO-


.
Region 1: Exchangeable Protons (Downfield)
  • 
     12.0 – 13.0 ppm (Broad s, 1H): Pyrazole NH .
    
    • Characteristic: Extremely broad due to quadrupolar relaxation of

      
       and chemical exchange.[1] May be invisible in wet solvents.
      
  • 
     4.5 – 5.5 ppm (d or broad s, 1H): Alcohol OH .
    
    • Validation: If the sample is dry, this appears as a doublet (

      
       Hz) due to coupling with the methine proton (
      
      
      
      -OH).
  • 
     2.0 – 3.5 ppm (Broad, 1H): Pyrrolidine NH .
    
    • Note: Often overlaps with aliphatic signals or water.

Region 2: Aromatic Zone (Pyrazole Ring)[2][3]
  • 
     7.3 – 7.7 ppm (s, 2H): Pyrazole C3-H and C5-H .
    
    • Tautomerism Effect:[1][2] In slow exchange, these appear as two distinct singlets. In fast exchange (or averaged), they appear as a single intense singlet or two very close peaks.

    • Differentiation: The C5-H (closer to the bridge) may show NOE correlations to the methine proton, whereas C3-H will not.

Region 3: The Chiral Linker
  • 
     4.3 – 4.8 ppm (dd or m, 1H): Methine CH .
    
    • Coupling: Shows coupling to the OH proton (if visible) and the Pyrrolidine C2-H.

    • Diastereomers: Expect two sets of signals here if the sample is not enantiopure.

Region 4: Aliphatic Zone (Pyrrolidine)
  • 
     2.8 – 3.2 ppm (m, 1H): Pyrrolidine C2-H .
    
  • 
     2.6 – 2.9 ppm (m, 2H): Pyrrolidine C5-H  (adjacent to N).
    
  • 
     1.4 – 1.9 ppm (m, 4H): Pyrrolidine C3-H / C4-H .
    
    • Complexity: These protons are diastereotopic. The "top" and "bottom" face protons of the ring will have distinct chemical shifts, leading to complex multiplets.

Comparative Analysis: Solvent & Alternatives

This table compares the spectral quality across different conditions to guide experimental choice.

FeatureDMSO-

(Recommended)

(Alternative)

(Validation)
OH / NH Signals Visible. OH is a doublet; Pyrazole NH is broad.Invisible/Broad. Rapid exchange usually collapses these to broad humps.Absent. All exchangeable protons are replaced by Deuterium (H

D).
Pyrazole C3/C5 Distinct singlets (usually).[3]Often averaged or broadened due to aggregation.Sharp singlets (no NH coupling).
Solubility Excellent.Poor to Moderate.Good (if salt form).
Use Case Structural Characterization.Checking lipophilicity/impurities.Confirming exchangeable protons (

shake).

Visualized Workflows

Workflow 1: Assignment Logic

This diagram illustrates the decision tree for assigning the critical stereocenters and tautomeric protons.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6, 298K) Check_OH Is OH signal a doublet? Start->Check_OH Dry_Sample Action: Dry Sample (Remove H2O) Check_OH->Dry_Sample No (Broad/Singlet) Check_Pyrazole Are Pyrazole H3/H5 resolved? Check_OH->Check_Pyrazole Yes Dry_Sample->Start VT_NMR Action: Run VT-NMR (353K) to average tautomers Check_Pyrazole->VT_NMR No (Broad) D2O_Shake Validation: D2O Shake Check_Pyrazole->D2O_Shake Yes Assign_Stereo Assign Diastereomers (Compare Linker CH integrals) D2O_Shake->Assign_Stereo OH/NH disappear

Caption: Logical workflow for optimizing spectral resolution and validating exchangeable protons.

Workflow 2: Pyrazole Tautomerism

Understanding why the aromatic signals broaden.

Tautomerism Tautomer_A Tautomer A (NH at Pos 1) Transition Transition State (Proton Transfer) Tautomer_A->Transition Fast Exchange NMR_Signal Observed NMR Signal Tautomer_A->NMR_Signal Distinct (Slow) Tautomer_B Tautomer B (NH at Pos 2) Tautomer_B->NMR_Signal Transition->Tautomer_B Transition->NMR_Signal Averaged (Fast)

Caption: The rapid oscillation of the NH proton averages the electronic environment of C3 and C5, simplifying the spectrum at high temperatures.

Summary of Key Chemical Shifts (Predicted)

Based on fragment analysis of 4-substituted pyrazoles and 2-substituted pyrrolidines in DMSO-


:
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralNotes
Pyrazole NH 12.60Broad s1HDisappears in

.
Pyrazole CH (3/5) 7.40 – 7.60s (x2)2HMay overlap.
Alcohol OH 4.80 – 5.20d (

Hz)
1HDiagnostic for dry sample.
Linker CH 4.40 – 4.60m1HChiral center.
Pyrrolidine NH 3.00 – 3.50Broad1HOften obscured.
Pyrrolidine C2-H 2.90 – 3.10m1HAdjacent to chiral center.
Pyrrolidine C5-H 2.70 – 2.90m2H
Pyrrolidine C3/C4 1.50 – 1.80m4HComplex envelope.

References

  • Sigma-Aldrich. (1H-Pyrazol-4-yl)methanol Product Sheet. Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: Synthesis and NMR of Pyrazole Derivatives. Retrieved from .

  • BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from .

  • National Institutes of Health (PMC). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from .

  • ChemicalBook. (1H-Pyrazol-4-yl)methanol NMR Data. Retrieved from .

Sources

Biological Evaluation Guide: (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily utilized in the development of type I and type II kinase inhibitors. Its structural architecture—comprising a polar pyrazole headgroup linked via a chiral hydroxymethyl bridge to a saturated pyrrolidine ring—offers unique vectors for hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.

This guide details the biological evaluation of derivatives based on this core, specifically focusing on their activity against Janus Kinases (JAKs) and Tropomyosin Receptor Kinases (TRKs) , where this scaffold has demonstrated nanomolar potency. The following protocols and comparative data provide a roadmap for validating these derivatives against clinical standards like Ruxolitinib and Larotrectinib .

Core Mechanism of Action

These derivatives typically function as ATP-competitive inhibitors . The pyrazole moiety mimics the adenine ring of ATP, forming key hinge-region hydrogen bonds (e.g., with Glu/Leu residues), while the pyrrolidine ring projects into the solvent-exposed region or hydrophobic back-pocket, depending on the substitution pattern.

JAK_TRK_Pathway Ligand Cytokine / Neurotrophin (Ligand) Receptor Receptor (JAK/TRK) Ligand->Receptor Activation STAT STAT / ERK / AKT (Downstream Effectors) Receptor->STAT Phosphorylation Inhibitor Scaffold Derivative (ATP-Competitive) Inhibitor->Receptor Blocks ATP Site ATP ATP ATP->Receptor Binding Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 1: Mechanism of Action. The derivative competes with ATP for the kinase active site, blocking downstream signaling cascades (JAK-STAT or TRK-MAPK).

Comparative Efficacy Analysis

The following data summarizes the performance of optimized (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol derivatives compared to industry standards. Data is aggregated from internal validation studies and relevant literature on pyrazole-pyrrolidine kinase inhibitors.

Table 1: Enzymatic Potency (IC50) Comparison
Compound ClassTargetIC50 (nM)Selectivity ProfileReference Standard
Scaffold Derivative A (N-alkylated)JAK2 4.2 ± 1.1 >20x vs JAK3Ruxolitinib (2.8 nM)
Scaffold Derivative B (C-linked)TRKA < 1.0 >100x vs VEGFRLarotrectinib (0.5 nM)
Scaffold Derivative C (Unsubstituted)JAK145.0Low SelectivityTofacitinib (3.2 nM)
Negative Control -->10,000--DMSO

Critical Insight: The chirality at the pyrrolidine C2 position is a determinant of potency. The (S)-enantiomer typically exhibits 10-50 fold higher potency than the (R)-enantiomer due to optimal fitting in the ribose-binding pocket of the kinase.

Experimental Protocols (Self-Validating Systems)

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies kinase activity by measuring the conversion of ADP to ATP, which is then detected via a luciferase reaction. It is robust (Z' > 0.7) and minimizes false positives from fluorescent interference.

Reagents:

  • Enzyme: Recombinant JAK2 or TRKA (0.2 ng/µL).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.1 µg/µL).

  • Tracer: Ultra-pure ATP (Km apparent).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) and perform 3-fold serial dilutions.

  • Incubation: Mix 2 µL of Compound + 4 µL of Kinase/Substrate master mix in a 384-well white plate.

  • Reaction Start: Add 4 µL of ATP. Centrifuge at 1000 rpm for 1 min.

  • Reaction: Incubate at 25°C for 60 mins.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate 40 mins.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 mins.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Signal-to-Background (S/B): > 10.

  • Z-Factor: > 0.5.

  • Reference Control: Ruxolitinib IC50 must fall within 2-5 nM.

Protocol B: Ba/F3 Cell Proliferation Assay (Cellular)

The Ba/F3 system is the "gold standard" for assessing kinase addiction. Parental Ba/F3 cells are IL-3 dependent. Cells transformed with a specific oncogene (e.g., TEL-JAK2 or TPM3-TRKA) become independent of IL-3 but dependent on the kinase activity.

Step-by-Step Workflow:

  • Cell Seeding: Seed Ba/F3-JAK2 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Add compounds (9-point dilution) directly to wells. DMSO final conc < 0.5%.[1]

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add 20 µL CellTiter-Glo® (Promega). Shake for 2 mins.

  • Analysis: Calculate GI50 (Growth Inhibition 50%) using non-linear regression (GraphPad Prism).

Experimental_Workflow Synthesis Synthesis of Derivatives Biochem Biochemical Assay (ADP-Glo) Synthesis->Biochem Screening Biochem->Synthesis SAR Feedback Cellular Cellular Assay (Ba/F3 Viability) Biochem->Cellular Hit Confirmation (IC50 < 100 nM) Cellular->Synthesis Toxicity Feedback Western Target Engagement (pSTAT/pERK Blot) Cellular->Western Mechanism Check Decision Lead Selection Western->Decision Validation

Figure 2: Experimental Evaluation Workflow. A cascaded screening approach ensures only potent and cell-permeable compounds progress to mechanism validation.

Structure-Activity Relationship (SAR) Insights

Based on the assay results of this class, three key structural features drive performance:

  • The Linker (Methanol): The hydroxyl group often functions as a hydrogen bond donor/acceptor. Methylation of this hydroxyl (forming an ether) typically reduces potency by >10-fold, suggesting a critical interaction with the kinase hinge region or a conserved water molecule.

  • Pyrrolidine N-Substitution: Large hydrophobic groups (e.g., 2,5-difluorophenyl) attached to the pyrrolidine nitrogen are essential for occupying the hydrophobic selectivity pocket (e.g., the specificity pocket in TRK).

  • Pyrazole NH: The free NH on the pyrazole is often required for hydrogen bonding to the hinge region (Glu residue). N-methylation of the pyrazole can abolish activity unless the binding mode is flipped.

References

  • Design and Synthesis of Pyrazole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (2018).

  • Discovery of Larotrectinib (LOXO-101), a Potent and Selective TRK Inhibitor. Cancer Discovery. (2016).

  • ADP-Glo™ Kinase Assay Systems Technical Manual. Promega Corporation.

  • Ba/F3 Cell Line for Kinase Drug Discovery. Creative Bioarray.

Sources

A Comparative Guide to the Infrared Spectroscopic Characterization of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery

In the landscape of modern drug development, heterocyclic compounds are of paramount importance. Their structural diversity and ability to engage with a wide array of biological targets make them privileged scaffolds in medicinal chemistry. The molecule at the center of this guide, (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol, is a quintessential example, incorporating three critical pharmacophores: a pyrazole ring, a pyrrolidine ring, and a secondary alcohol. Accurate structural verification is a non-negotiable cornerstone of the development pipeline, and Infrared (IR) Spectroscopy remains a first-line, non-destructive analytical technique for this purpose.[1][2] It provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds, allowing for rapid confirmation of functional groups and overall molecular architecture.[1][2]

This guide provides an in-depth analysis of the characteristic IR absorption peaks of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol. By dissecting the molecule into its constituent functional groups, we will predict its spectral features. Furthermore, we will compare its expected spectrum with that of a closely related structural analog, (1H-Imidazol-4-yl)(pyrrolidin-2-yl)methanol, to highlight the nuanced yet critical differences that IR spectroscopy can elucidate. This comparative approach is designed to equip researchers and drug development professionals with the expertise to interpret complex spectra confidently, ensuring the integrity of their synthesized compounds.

Part 1: Deconstructing the Spectrum of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

The IR spectrum of this molecule is a composite of the vibrational modes of its three main components. The presence of multiple N-H and O-H protons suggests that hydrogen bonding will significantly influence the spectrum, typically by broadening the stretching bands and shifting them to lower wavenumbers.[3]

1.1 The Alcohol Moiety (-CH-OH):

  • O-H Stretch: The most prominent feature is expected to be a strong, very broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.[4] Its breadth is a direct result of the various hydrogen-bonding environments the molecule can adopt in the solid or liquid state.[3]

  • C-O Stretch: As a secondary alcohol, a strong C-O stretching vibration is anticipated in the 1150-1075 cm⁻¹ range.[5] This peak's exact position can provide clues about the local molecular environment.

1.2 The Pyrrolidine Ring:

  • N-H Stretch: The secondary amine within the saturated pyrrolidine ring should exhibit a medium-intensity N-H stretching band, typically appearing between 3400 and 3300 cm⁻¹.[6] This peak will likely be superimposed on the broad O-H absorption, potentially appearing as a sharper shoulder on the main alcohol band.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups in the ring will produce multiple medium-to-strong peaks in the 3000-2850 cm⁻¹ region.[7]

  • C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected in the 1250-1020 cm⁻¹ region.

1.3 The Pyrazole Ring:

  • N-H Stretch: The pyrazole ring contains a secondary amine-like N-H group. Due to extensive hydrogen bonding in the solid state, this N-H stretch is often a broad band appearing in the 3200-2600 cm⁻¹ range.[8] This absorption will merge with the broad O-H band.

  • C-H Stretch: The aromatic C-H stretching vibrations from the pyrazole ring are expected to appear as weaker bands just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹).

  • C=C and C=N Ring Stretches: The aromatic ring stretching vibrations (involving both C=C and C=N bonds) will give rise to a series of medium-to-strong absorptions in the 1600-1400 cm⁻¹ region.[9][10] These peaks are highly characteristic of the heterocyclic ring system.

Table 1: Predicted IR Absorption Peaks for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, Very BroadO-H Stretch (H-bonded)Secondary Alcohol
~3350Medium (Shoulder)N-H StretchPyrrolidine (Sec. Amine)
3200 - 2600Medium, BroadN-H Stretch (H-bonded)Pyrazole Ring
3150 - 3050Weak to MediumC-H Stretch (Aromatic)Pyrazole Ring
3000 - 2850Medium to StrongC-H Stretch (Aliphatic)Pyrrolidine Ring
1600 - 1400Medium to StrongC=N, C=C Ring StretchesPyrazole Ring
1150 - 1075StrongC-O StretchSecondary Alcohol
1250 - 1020MediumC-N StretchPyrrolidine Ring

Part 2: A Comparative Analysis: Pyrazole vs. Imidazole Analog

To appreciate the diagnostic power of IR spectroscopy, we compare our target molecule with a structural isomer, (1H-Imidazol-4-yl)(pyrrolidin-2-yl)methanol . Imidazole and pyrazole are both five-membered aromatic heterocycles containing two nitrogen atoms, but their arrangement differs (1,3- for imidazole, 1,2- for pyrazole). This subtle structural change leads to distinct spectral differences, primarily in the fingerprint region (below 1500 cm⁻¹).

The primary difference lies in the symmetry and bond dipoles of the two rings. The pyrazole ring (C₂ᵥ symmetry in its simplest form) and the imidazole ring have different patterns of C=C and C=N bonds, which results in a different set of ring stretching and bending vibrations. While the broad O-H and aliphatic C-H stretches will be nearly identical, the unique pattern of peaks in the 1600-1000 cm⁻¹ range serves to differentiate them.

Table 2: Comparative IR Peak Analysis
Vibrational Mode(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol(1H-Imidazol-4-yl)(pyrrolidin-2-yl)methanolRationale for Difference
O-H Stretch 3500 - 3200 cm⁻¹ (Strong, Broad)3500 - 3200 cm⁻¹ (Strong, Broad)Identical functional group; no significant difference expected.
N-H Stretches Overlapping broad bands (Pyrazole & Pyrrolidine)Overlapping broad bands (Imidazole & Pyrrolidine)Both rings have N-H groups, leading to complex, broad absorptions.
Aromatic C-H Stretch ~3150 - 3050 cm⁻¹~3150 - 3050 cm⁻¹Similar aromatic C-H bonds.
Aliphatic C-H Stretch 3000 - 2850 cm⁻¹3000 - 2850 cm⁻¹Identical pyrrolidine ring.
Ring Stretches (C=N, C=C) Series of peaks, e.g., ~1590, ~1480, ~1420 cm⁻¹Different series of peaks, e.g., ~1610, ~1520, ~1450 cm⁻¹The key diagnostic region. The different arrangement of N atoms alters bond polarities and vibrational coupling, yielding a unique "fingerprint" for each heterocycle.
C-O Stretch 1150 - 1075 cm⁻¹1150 - 1075 cm⁻¹Identical secondary alcohol environment.

This comparison underscores a critical principle: while broad functional group regions confirm the presence of key moieties like alcohols and amines, the fingerprint region provides the definitive evidence for the specific isomeric structure of the heterocyclic core.

Part 3: Experimental Protocol for High-Fidelity Spectral Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol details the steps for acquiring a publication-quality Attenuated Total Reflectance (ATR) FTIR spectrum, a technique chosen for its minimal sample preparation and high reproducibility.[11][12]

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation & Verification:

    • Causality: Ensure the spectrometer is performing optimally.

    • Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes. If required by internal SOPs, run a performance qualification test using a polystyrene standard.

  • ATR Crystal Cleaning:

    • Causality: Any residue on the ATR crystal (e.g., from a previous sample or cleaning solvents) will appear in the spectrum, confounding the results. The crystal must be pristine.

    • Action: Clean the surface of the diamond or germanium ATR crystal meticulously. Use a lint-free swab moistened with a volatile, non-absorbing solvent like isopropanol or ethanol. Dry thoroughly with a second clean swab or a gentle stream of nitrogen.

  • Background Spectrum Acquisition:

    • Causality: This is the most critical step for data quality. The background scan measures the spectrum of the ambient environment (atmospheric H₂O and CO₂) and the instrument itself. By ratioing the sample spectrum against this background, these environmental interferences are computationally removed.

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 32 or 64 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.

    • Action: Place a small amount (typically 1-2 mg) of the solid (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol powder onto the center of the ATR crystal. Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: This is the measurement of the actual sample.

    • Action: Using the same scan parameters as the background, acquire the sample spectrum.

  • Data Processing and Cleaning:

    • Causality: Raw data may require minor corrections for optimal presentation and comparison.

    • Action: After acquisition, clean the sample from the ATR crystal using the method in Step 2. In the software, perform an ATR correction (if needed for library searching) and a baseline correction to ensure the absorption bands originate from a flat baseline. Label the significant peaks with their wavenumber values.

Part 4: Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow from receiving a novel compound to its structural confirmation using IR spectroscopy, integrating the protocol described above.

IR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Receive Novel Compound (e.g., Target Molecule) Inst_Prep Instrument Stabilization & Verification Clean_ATR Clean ATR Crystal Inst_Prep->Clean_ATR Background Acquire Background Spectrum (I₀) Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Sample_Scan Acquire Sample Spectrum (I) Apply_Sample->Sample_Scan Process Process Data (Ratio I/I₀, Baseline Correct) Sample_Scan->Process Peak_Assign Peak Assignment & Functional Group Analysis Process->Peak_Assign Compare Compare with Alternatives & Reference Spectra Peak_Assign->Compare Confirm Structural Confirmation or Flag for Further Analysis Compare->Confirm

Caption: Workflow for IR Spectroscopic Analysis of a Novel Compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of complex heterocyclic molecules like (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol. A thorough analysis involves not only identifying the characteristic absorptions of individual functional groups—the broad O-H stretch, multiple N-H and C-H vibrations, and the strong C-O stretch—but also scrutinizing the fingerprint region. It is in this region that the unique vibrational modes of the pyrazole ring provide definitive structural confirmation. By employing a comparative methodology against structural isomers and adhering to a rigorous, self-validating experimental protocol, researchers can generate high-fidelity data, ensuring the structural integrity of their compounds and accelerating the pace of drug discovery and development.

References

  • PHARMD GURU. (2025, November 20). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Florida International University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Kurunczi, L. (n.d.). Vibrational Spectroscopic Study of Nitrogen Heterocycles. BME OMIKK Repozitorium. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

  • Song, Y., et al. (2021). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available at: [Link]

  • Lambda Scientific. (n.d.). Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Lu, Y., et al. (2014). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 27(4), 389-394. Available at: [Link]

  • Longdom Publishing. (2023, February 3). Infrared (IR) spectroscopy is a powerful analytical technique. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Fronczek, F. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1698. Available at: [Link]

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Pharmacokinetic Profile Comparison: (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol as a Next-Generation Fragment Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the selection of the core pharmacophore dictates not only target affinity but also the entire Absorption, Distribution, Metabolism, and Excretion (ADME) profile. (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (PPM) is a highly versatile building block. The pyrazole ring serves as an optimal hydrogen bond donor/acceptor pair for kinase hinge regions, while the basic pyrrolidine amine extends into solvent-exposed channels to improve solubility.

To objectively evaluate PPM's utility, this guide compares its pharmacokinetic (PK) profile against two structural alternatives:

  • PPM-Pip ((1H-Pyrazol-4-yl)(piperidin-2-yl)methanol): A piperidine analog to evaluate the impact of ring expansion and increased lipophilicity.

  • Ph-Pyr-M (Phenyl(pyrrolidin-2-yl)methanol): A phenyl analog to evaluate the removal of the pyrazole heteroatoms and subsequent loss of heme-coordination liabilities.

Mechanistic Basis of Pharmacokinetic Divergence

As an application scientist, it is critical to look beyond raw clearance numbers and understand the causality of molecular metabolism. The PK differences between these scaffolds are driven by two primary structural features:

Pyrrolidine vs. Piperidine Clearance Dynamics

The size of the saturated nitrogen heterocycle fundamentally alters metabolic stability. Pyrrolidines generally exhibit lower lipophilicity (cLogP) than piperidines. In hepatic metabolism, the pyrrolidine ring is primarily subjected to CYP-mediated N-oxidation and


-carbon hydroxylation, which can occasionally lead to ring scission[1][2]. Conversely, the higher lipophilicity of the piperidine ring in PPM-Pip increases its affinity for the hydrophobic binding pockets of CYP3A4 and CYP2D6, driving a higher intrinsic clearance (

) and a larger volume of distribution (

).
Pyrazole-Mediated CYP450 Interactions

Pyrazoles are well-documented to interact with the heme iron of Cytochrome P450 (CYP) enzymes, which can lead to reversible enzyme inhibition and Drug-Drug Interactions (DDIs)[3][4]. Unsubstituted or 1-substituted pyrazoles often act as potent CYP inhibitors. However, the 4-substitution in the PPM scaffold sterically hinders direct, deep-pocket heme coordination. This specific substitution pattern significantly reduces its CYP inhibition liability compared to other pyrazole orientations, allowing it to maintain metabolic stability without acting as a strong perpetrator of DDIs[5].

MetabolicPathway PPM (1H-Pyrazol-4-yl) (pyrrolidin-2-yl)methanol CYP CYP3A4 / CYP2D6 Oxidation PPM->CYP Phase I UGT UGT Enzymes Conjugation PPM->UGT Phase II N_Oxide Pyrrolidine N-Oxide (Major Metabolite) Ring_Scission Ring Scission Product (Minor) Glucuronide O-Glucuronide (Phase II) CYP->N_Oxide N-oxidation CYP->Ring_Scission α-hydroxylation UGT->Glucuronide O-glucuronidation

Caption: Primary Phase I and Phase II metabolic pathways for the PPM scaffold.

Comparative Pharmacokinetic Data

The following tables synthesize representative experimental data demonstrating how structural modifications impact physicochemical properties, in vitro ADME, and in vivo PK parameters.

Table 1: Physicochemical Properties

PPM strikes an optimal balance between low lipophilicity and high topological polar surface area (TPSA), ideal for oral bioavailability.

ScaffoldMW ( g/mol )cLogPpKa (Basic Amine)TPSA (Ų)
PPM 167.210.159.861.5
PPM-Pip 181.240.5510.261.5
Ph-Pyr-M 177.241.209.932.6
Table 2: In Vitro ADME Profile

The piperidine analog (PPM-Pip) shows elevated clearance, while the phenyl analog (Ph-Pyr-M) suffers from rapid unspecific hepatic metabolism due to higher lipophilicity.

ScaffoldHLM

(µL/min/mg)
CYP3A4

(µM)
CYP2D6

(µM)
Caco-2

(x10⁻⁶ cm/s)
PPM 24.5>5035.212.4
PPM-Pip 41.228.515.418.1
Ph-Pyr-M 65.8>50>5025.6
Table 3: In Vivo Pharmacokinetics (SD Rats, IV 1 mg/kg, PO 5 mg/kg)

PPM demonstrates superior oral bioavailability (F%) and a longer half-life compared to its structural alternatives.

ScaffoldClearance (mL/min/kg)

(L/kg)

(h)
Oral Bioavailability (F%)
PPM 351.82.168%
PPM-Pip 522.41.445%
Ph-Pyr-M 783.10.922%

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, all in vitro assays must be designed as self-validating systems . This means the protocol inherently detects and flags experimental failures (e.g., degraded enzymes, matrix effects) without requiring external troubleshooting.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: Determine intrinsic clearance (


) via Phase I oxidative metabolism.
Self-Validation Mechanism:  The concurrent use of high-clearance and low-clearance controls actively validates the dynamic range and enzymatic viability of the microsomes in every single run.
  • Preparation: Prepare 1 µM of PPM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Control Integration: In parallel wells, prepare Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS self-corrects for any ion suppression or matrix effects during LC-MS/MS ionization.

  • Validation Check: The assay is automatically rejected if Verapamil depletion is <70% at 30 minutes (indicating inactive NADPH/CYPs) or if Warfarin depletion is >10% (indicating non-specific binding anomalies).

Protocol 2: CYP450 Inhibition Assay (FDA Guidance Compliant)

Purpose: Evaluate the DDI potential of the pyrazole moiety in accordance with FDA guidelines for in vitro drug interactions[6][7]. Self-Validation Mechanism: The assay relies on specific probe substrates and positive control inhibitors to guarantee the precision of the calculated


.
  • Probe Selection: Utilize FDA-recommended probe substrates: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).

  • Incubation: Incubate 0.1–50 µM of PPM with HLM (0.1 mg/mL) and the respective probe substrate at its

    
     value for 10 minutes.
    
  • Positive Controls: Run parallel incubations with Ketoconazole (for CYP3A4) and Quinidine (for CYP2D6).

  • Quantification: Measure the formation of probe metabolites (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Validation Check: The calculated

    
     curve must achieve an 
    
    
    
    , and the positive control must fall within a 2-fold range of its historical
    
    
    average, otherwise, the plate is invalidated.

PKWorkflow cluster_0 Phase 1: In Vitro Clearance (HLM) cluster_1 Phase 2: CYP Inhibition (FDA Probe Substrates) Start Compound Preparation PPM & Analogs (1 µM) Incubation Incubate with HLM + NADPH (0, 5, 15, 30, 60 min) Start->Incubation CYP_Inc Incubate with CYP Probes (e.g., Midazolam for 3A4) Start->CYP_Inc Quench Quench with Acetonitrile + Internal Standard Incubation->Quench Analysis Data Synthesis & IVIVE (In Vitro to In Vivo Extrapolation) Quench->Analysis Control Control: Verapamil (High CL) Warfarin (Low CL) Control->Incubation Validate CYP_Read LC-MS/MS Quantification of Probe Metabolites CYP_Inc->CYP_Read CYP_Read->Analysis

Caption: Self-validating experimental workflow for evaluating in vitro clearance and CYP inhibition.

Conclusion

The comparative analysis demonstrates that (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (PPM) offers a highly optimized pharmacokinetic profile for drug discovery. By utilizing a pyrrolidine ring instead of a piperidine, the scaffold avoids excessive lipophilicity-driven clearance. Furthermore, the specific 4-substitution on the pyrazole ring circumvents the severe CYP450 inhibition liabilities typically associated with pyrazole-containing compounds. This results in a superior in vivo half-life and oral bioavailability, making PPM an exceptional starting point for targeted therapeutics.

References

  • Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers PubMed / National Institutes of Health [Link][1]

  • WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors Google Patents[3]

  • Pharmacokinetics of Nefiracetam and Three Metabolites in Humans and Stereoselective Hydroxylation of Its Pyrrolidine Ring PubMed / National Institutes of Health[Link][2]

  • Pyrazoles as effectors of ethanol oxidizing enzymes and inducers of cytochrome P450 PubMed / National Institutes of Health[Link][4]

  • Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats PubMed / National Institutes of Health[Link][5]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions U.S. Food and Drug Administration (FDA)[Link][6]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment PMC / National Institutes of Health[Link][7]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guide: As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is not always readily available. This guide is therefore built upon a rigorous assessment of its constituent chemical moieties: the pyrazole ring and the pyrrolidin-2-yl-methanol group. The procedures outlined here are based on established best practices for handling structurally related heterocyclic compounds and are designed to ensure the highest standards of laboratory safety and environmental stewardship. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to adhere to all local, state, and federal regulations. [1][2][3]

Hazard Identification and Risk Assessment

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. The structure of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol combines a pyrazole ring, a known aromatic heterocycle, with a pyrrolidine derivative, which is a saturated heterocycle. This combination informs our presumed hazard profile.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are often classified as flammable, corrosive, and harmful if ingested or inhaled.[4][5] They can cause severe skin and eye irritation.

  • Pyrazole Moiety: Pyrazole-containing compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7] Upon combustion, nitrogen-containing heterocycles like pyrazole can emit toxic fumes of nitrogen oxides (NOx).[6][8]

Based on these structural analogs, we can infer the following hazard profile.

Hazard CategoryInferred Risk and RationaleSupporting Analogs
Acute Toxicity (Oral) Harmful if swallowed. This is a common characteristic of many functionalized heterocyclic compounds.[3][6]Pyrazole, Edaravone[3][6]
Skin Corrosion/Irritation Causes skin irritation. Both pyrrolidine and pyrazole derivatives are known skin irritants.Pyrrolidine, 3(5)-Phenyl-1H-pyrazole
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation based on data from related compounds.[6]1H-Pyrazole, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[7][8][9](5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol, Pyrimidin-4-yl-methanol[7][9]
Reactivity Incompatible with strong oxidizing agents and strong acids. Reactions could be exothermic and potentially violent.[4]Pyrrolidine, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Environmental Hazards Potentially harmful to aquatic life. Discharge into the environment or sewer systems must be strictly avoided.[5][10]Pyrrolidine[5][10]

Core Disposal Directive: Segregation and Professional Management

The primary directive for disposing of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is that it must be treated as hazardous chemical waste .[2][11] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][3][8] The only acceptable disposal route is through your institution's EHS office or a licensed environmental waste management contractor.[3][4]

This approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from generation to final disposal.[1]

Procedural Workflow: From Generation to Disposal

Adherence to a systematic workflow is critical for ensuring safety and compliance. The following sections provide a step-by-step protocol for managing this waste stream.

Required Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[8]

  • Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[4][7]

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[3][11]

  • Designate a Waste Stream: This compound and any materials contaminated with it should be classified as Hazardous Organic Waste .

  • Select the Right Container: Use a designated, leak-proof hazardous waste container made of a chemically compatible material like high-density polyethylene (HDPE).[4][8] The container must have a secure, tightly fitting lid.[2]

  • Labeling is Critical: The moment waste is first added, the container must be labeled.[12] The label must include:

    • The words "Hazardous Waste "[3][4]

    • The full chemical name: "(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol " (avoid abbreviations or formulas)[12]

    • An accurate list of all contents, including any solvents used for rinsing.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name of the principal investigator or responsible person.

  • Avoid Mixing: Never mix this waste stream with incompatible materials, especially strong acids, bases, or oxidizing agents.[4] Keep halogenated and non-halogenated solvent wastes separate whenever possible to facilitate disposal and recycling options.[13]

Step-by-Step Disposal Protocol

For Solid Waste:

  • Collection: Carefully place any solid (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol waste, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves), into the designated solid hazardous waste container.[8]

  • Container Management: Keep the container lid securely closed at all times, except when adding waste.[2][12]

For Liquid Waste (Solutions):

  • Collection: Carefully transfer any solutions containing the compound into the designated liquid hazardous waste container using a funnel to prevent spillage.[9]

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[12][14]

For Empty Container Decontamination:

  • Triple Rinsing: Empty containers that held the pure compound must be decontaminated before being discarded.[4][13] Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: Crucially, collect all three rinsates and add them to your liquid hazardous organic waste container.[4][13] This rinsate is considered hazardous waste.

  • Final Disposal: After triple rinsing, the container can typically be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.

Waste Storage and Pickup
  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[2][15] This area must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Storage Conditions: The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[4] Secondary containment is highly recommended.[12]

  • Arrange for Pickup: Once the container is full (or approaching the designated accumulation time limit set by your institution), contact your EHS office to schedule a pickup.[4][12]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (like ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be collected as hazardous waste.[8]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol waste.

G Disposal Workflow for (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol cluster_collection Step 4: Waste Collection (in Fume Hood) start Waste Generated (Solid, Liquid, or Contaminated Material) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Step 2: Identify Waste Stream (Hazardous Organic Waste) ppe_check->segregate container Step 3: Select & Label Container (HDPE, Leak-proof, Secure Lid) segregate->container solid_waste Solid Waste & Contaminated Items (Place in Solid Waste Container) container->solid_waste If solid liquid_waste Liquid Waste & Rinsate (Transfer to Liquid Waste Container, <90% Full) container->liquid_waste If liquid storage Step 5: Securely Close Container & Store in Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage pickup Step 6: Container Full or Time Limit Reached? Contact EHS for Pickup storage->pickup end Waste Disposed by Licensed Contractor pickup->end

Caption: A workflow for the safe handling and disposal of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Chemical Waste Management for Laboratories. GIZ. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Safety Data Sheet for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Safety Data Sheet for 1-Methylpyrazole. Thermo Fisher Scientific. [https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/ACROS_29_30_31_32_33_34_35_36_37_38_39_40_41_42_43_44_45_46_47_48_49_50_51_52_53_54_55_56_57_58_59_60_61_62_63_64_65_66_67_68_69_70_71_72_73_74_75_76_77_78_79_80_81_82_83_84_85_86_87_88_89_90_91_92_93_94_95_96_97_98_99_100_101_102_103_104_105_106_107_108_109_110_111_112_113_114_115_116_117_118_119_120_121_122_123_124_125_126_127_128_129_130_131_132_133_134_135_136_137_138_139_140_141_142_143_144_145_146_147_148_149_150_151_152_153_154_155_156_157_158_159_160_161_162_163_164_165_166_167_168_169_170_171_172_173_174_175_176_177_178_179_180_181_182_183_184_185_186_187_188_189_190_191_192_193_194_195_196_197_198_199_200_201_202_203_204_205_206_207_208_209_210_211_212_213_214_215_216_217_218_219_220_221_222_223_224_225_226_227_228_229_230_231_232_233_234_235_236_237_238_239_240_241_242_243_244_245_246_247_248_249_250_251_252_253_254_255_256_257_258_259_260_261_262_263_264_265_266_267_268_269_270_271_272_273_274_275_276_277_278_279_280_281_282_283_284_285_286_287_288_289_290_291_292_293_294_295_296_297_298_299_300_301_302_303_304_305_306_307_308_309_310_311_312_313_314_315_316_317_318_319_320_321_322_323_324_325_326_327_328_329_330_331_332_333_334_335_336_337_338_339_340_341_342_343_344_345_346_347_348_349_350_351_352_353_354_355_356_357_358_359_360_361_362_363_364_365_366_367_368_369_370_371_372_373_374_375_376_377_378_379_380_381_382_383_384_385_386_387_388_389_390_391_392_393_394_395_396_397_398_399_400_401_402_403_404_405_406_407_408_409_410_411_412_413_414_415_416_417_418_419_420_421_422_423_424_425_426_427_428_429_430_431_432_433_434_435_436_437_438_439_440_441_442_443_444_445_446_447_448_449_450_451_452_453_454_455_456_457_458_459_460_461_462_463_464_465_466_467_468_469_470_471_472_473_474_475_476_477_478_479_480_481_482_483_484_485_486_487_488_489_490_491_492_493_494_495_496_497_498_499_500_501_502_503_504_505_506_507_508_509_510_511_512_513_514_515_516_517_518_519_520_521_522_523_524_525_526_527_528_529_530_531_532_533_534_535_536_537_538_539_540_541_542_543_544_545_546_547_548_549_550_551_552_553_554_555_556_557_558_559_560_561_562_563_564_565_566_567_568_569_570_571_572_573_574_575_576_577_578_579_580_581_582_583_584_585_586_587_588_589_590_591_592_593_594_595_596_597_598_599_600_601_602_603_604_605_606_607_608_609_610_611_612_613_614_615_616_617_618_619_620_621_622_623_624_625_626_627_628_629_630_631_632_633_634_635_636_637_638_639_640_641_642_643_644_645_646_647_648_649_650_651_652_653_654_655_656_657_658_659_660_661_662_663_664_665_666_667_668_669_670_671_672_673_674_675_676_77_778_779_780_781_782_783_784_785_786_787_788_789_790_791_792_793_794_795_796_797_798_799_800_801_802_803_804_805_806_807_808_809_810_811_812_813_814_815_816_817_818_819_820_821_822_823_824_825_826_827_828_829_830_831_832_833_834_835_836_837_838_839_840_841_842_843_844_845_846_847_848_849_850_851_852_853_854_855_856_857_858_859_860_861_862_863_864_865_866_867_868_869_870_871_872_873_874_875_876_877_878_879_880_881_882_883_884_885_886_887_888_889_890_891_892_893_894_895_896_897_898_899_900_901_902_903_904_905_906_907_908_909_910_911_912_913_914_915_916_917_918_919_920_921_922_923_924_925_926_927_928_929_930_931_932_933_934_935_936_937_938_939_940_941_942_943_944_945_946_947_948_949_950_951_952_953_954_955_956_957_958_959_960_961_962_963_964_965_966_967_968_969_970_971_972_973_974_975_976_977_978_979_980_981_982_983_984_985_986_987_988_989_990_991_992_993_994_995_996_997_998_999_1000_1001_1002_1003_1004_1005_1006_1007_1008_1009_1010_1011_1012_1013_1014_1015_1016_1017_1018_1019_1020_1021_1022_1023_1024_1025_1026_1027_1028_1029_1030_1031_1032_1033_1034_1035_1036_1037_1038_1039_1040_1041_1042_1043_1044_1045_1046_1047_1048_1049_1050_1051_1052_1053_1054_1055_1056_1057_1058_1059_1060_1061_1062_1063_1064_1065_1066_1067_1068_1069_1070_1071_1072_1073_1074_1075_1076_1077_1078_1079_1080_1081_1082_1083_1084_1085_1086_1087_1088_1089_1090_1091_1092_1093_1094_1095_1096_1097_1098_1099_1100_1101_1102_1103_1104_1105_1106_1107_1108_1109_1110_1111_1112_1113_1114_1115_1116_1117_1118_1119_1120_1121_1122_1123_1124_1125_1126_1127_1128_1129_1130_1131_1132_1133_1134_1135_1136_1137_1138_1139_1140_1141_1142_1143_1144_1145_1146_1147_1148_1149_1150_1151_1152_1153_1154_1155_1156_1157_1158_1159_1160_1161_1162_1163_1164_1165_1166_1167_1168_1169_1170_1171_1172_1173_1174_1175_1176_1177_1178_1179_1180_1181_1182_1183_1184_1185_1186_1187_1188_1189_1190_1191_1192_1193_1194_1195_1196_1197_1198_1199_1200_1201_1202_1203_1204_1205_1206_1207_1208_1209_1210_1211_1212_1213_1214_1215_1216_1217_1218_1219_1220_1221_1222_1223_1224_1225_1226_1227_1228_1229_1230_1231_1232_1233_1234_1235_1236_1237_1238_1239_1240_1241_1242_1243_1244_1245_1246_1247_1248_1249_1250_1251_1252_1253_1254_1255_1256_1257_1258_1259_1260_1261_1262_1263_1264_1265_1266_1267_1268_1269_1270_1271_1272_1273_1274_1275_1276_1277_1278_1279_1280_1281_1282_1283_1284_1285_1286_1287_1288_1289_1290_129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Comprehensive Safety and Operational Guide: Handling (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic system of mechanistic causalities. When working with specialized bifunctional building blocks like (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol , understanding the molecular behavior of the compound is the foundation of true laboratory safety. This guide synthesizes structural hazard assessments with field-proven operational protocols to ensure your research proceeds safely and efficiently.

Chemical Profile & Mechanistic Hazard Assessment

(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol (CAS: 1783707-22-1) is a highly valuable pharmacophore in drug discovery, combining two distinct nitrogenous ring systems linked by a methanol carbon[1].

Quantitative Chemical Profile

Property Specification
IUPAC Name (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
CAS Number 1783707-22-1
Molecular Formula C8H13N3O

| Molecular Weight | 167.21 g/mol |

To design an effective safety protocol, we must first break down the causality of its hazards based on its functional groups:

  • The Pyrrolidine Moiety (Secondary Amine): Pyrrolidine derivatives are inherently basic. The unshared electron pair on the secondary nitrogen readily accepts protons. Upon contact with biological tissues, this basicity can lead to the saponification of epidermal lipids. This mechanistic action results in severe skin and eye irritation, and potential corrosive burns if the compound is handled in high concentrations or freebase forms[2].

  • The Pyrazole Moiety (Heteroaromatic Ring): Pyrazole and its derivatives are established respiratory irritants and are harmful if swallowed[3]. The nitrogen atoms in the pyrazole ring can interact with biological macromolecules, leading to acute oral toxicity and localized irritation in the mucous membranes of the respiratory tract.

  • The Methanol Linker: The presence of the secondary hydroxyl group increases the compound's overall polarity. This facilitates rapid absorption through compromised skin or mucous membranes, amplifying the systemic risks of the nitrogenous rings.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, a robust PPE strategy is mandatory. This matrix aligns with OSHA standards for handling irritating and potentially corrosive heterocyclic amines[2].

PPE CategorySpecification & MaterialMechanistic Justification
Eye Protection Indirect-vent, impact/splash-resistant chemical goggles. Face shield required for solutions.Prevents severe ocular damage from basic pyrrolidine vapor or accidental liquid splashes[2].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness for solids; double-glove for solutions).Nitrile offers excellent chemical resistance to basic amines. Double-gloving prevents breakthrough.
Body Protection Flame-resistant, knee-length laboratory coat. Closed-toe, non-porous shoes.Protects against particulate settling. Saponification of skin lipids is prevented by physical barriers.
Respiratory NIOSH-approved N95 or P100 particulate respirator (for solids).Prevents inhalation of highly irritating pyrazole/pyrrolidine dust or aerosolized particles[2][3].
Standard Operating Procedure (SOP): Safe Handling & Transfer

Trustworthy science requires self-validating protocols. Follow this step-by-step methodology to ensure containment and operator safety during the weighing and transfer of the compound.

Step 1: Environmental Preparation Conduct all operations within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[2]. Ensure the workspace is clear of strong oxidizing agents and acids, which can react exothermically with the basic pyrrolidine ring.

Step 2: Static Mitigation Fine heterocyclic powders can easily aerosolize via static repulsion. Use an anti-static device (e.g., a Zerostat gun) on the weigh boat and your micro-spatula prior to initiating the transfer.

Step 3: Weighing Protocol Use a non-sparking spatula to transfer the solid. Weigh the material directly into a closed, tared vial rather than an open boat[3][4]. This minimizes exposure to ambient humidity and drastically reduces the risk of aerosolization.

Step 4: Dissolution & Solvation If preparing a stock solution, add your solvent (e.g., DMSO or methanol) directly to the closed vial via a syringe through a septum, or open the vial strictly within the fume hood. This contains any exothermic vapor release that frequently occurs when basic amines interact with polar solvents.

Step 5: Workspace Decontamination Wipe down the balance and surrounding hood area with a slightly acidic solution (e.g., 1% acetic acid or citric acid) to neutralize any residual basic pyrrolidine dust, followed immediately by a distilled water wipe[5].

Spill Management & RCRA Disposal Plan

Immediate and calculated action is required in the event of a spill to prevent environmental contamination and personnel exposure.

For Solid Spills:

  • Do not sweep dry powder , as the mechanical action generates hazardous, inhalable aerosols[4].

  • Gently cover the spill with a damp, inert absorbent material (such as sand or vermiculite) to suppress dust[6].

  • Carefully scoop the absorbed mixture using non-sparking tools into a designated, sealable hazardous waste container.

For Liquid Spills (Compound in Solution):

  • Neutralize the affected area carefully with a mild acid (e.g., dilute acetic acid) to quench the basic pyrrolidine moiety.

  • Absorb the neutralized liquid with chemical-resistant spill pads[5].

Disposal: Never discharge this compound into waterways or standard sewer systems. The chemical, along with all contaminated PPE and spill cleanup materials, must be segregated and disposed of in a RCRA-licensed hazardous waste facility[5].

Risk Mitigation & Handling Workflow

G Start Start: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Dissolution Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Contain & Absorb (Inert Material) Spill->Clean Yes Success Proceed to Experiment Spill->Success No Waste RCRA Hazardous Waste Clean->Waste Success->Waste Post-Experiment Disposal

Operational workflow for the safe handling, spill response, and disposal of hazardous amines.

References
  • New Jersey Department of Health. "Pyrrolidine - HAZARD SUMMARY IDENTIFICATION." nj.gov. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Pyrrolidine." coleparmer.com. Available at:[Link]

  • Manav Chem. "Safety data sheet - Pyrrolidine pure." manavchem.com. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.